Tripelennamine Hydrochloride
Description
Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. This compound competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1948.
See also: Tripelennamine (has active moiety); Tripelennamine Citrate (related).
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSICIQKZGUEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3.ClH, C16H22ClN3 | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22306-05-4, 91-81-6 (Parent) | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22306-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripelennamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6026248 | |
| Record name | Tripelennamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
154-69-8, 22306-05-4 | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tripelennamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripelennamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripelennamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripelennamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripelennamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPELENNAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWV8GJ56ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
378.5 to 380.3 °F (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Tripelennamine Hydrochloride: A Technical Guide to its Mechanism of Action on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of Tripelennamine Hydrochloride on the Histamine H1 receptor. Tripelennamine, a first-generation ethylenediamine antihistamine, functions not merely as a competitive antagonist but as an inverse agonist, a critical distinction in understanding its pharmacological profile. This document details the molecular interactions, signaling pathways, and quantitative parameters governing its activity. Furthermore, it outlines the standard experimental protocols for the characterization of H1 receptor antagonists, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound has been a long-standing therapeutic agent for the symptomatic relief of allergic reactions.[1] Its primary pharmacological target is the Histamine H1 receptor, a G protein-coupled receptor (GPCR) integral to the inflammatory cascade.[2] While traditionally classified as an H1 antagonist, contemporary understanding of GPCR pharmacology reveals a more nuanced mechanism. This guide elucidates the action of Tripelennamine as an inverse agonist, a molecule that not only blocks the action of the endogenous agonist, histamine, but also reduces the receptor's basal, or constitutive, activity.[3][4] This dual action is fundamental to its therapeutic efficacy.
Molecular Mechanism of Action
This compound exerts its effects by binding to the H1 receptor, thereby preventing histamine from activating it.[5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1]
Competitive Binding
Tripelennamine competes with histamine for the same binding site on the H1 receptor.[2] This competitive antagonism follows the principles of mass action; the extent of receptor blockade is dependent on the relative concentrations of Tripelennamine and histamine.
Inverse Agonism
The H1 receptor exhibits constitutive activity, meaning it can adopt an active conformation and signal in the absence of an agonist.[4][6] First-generation antihistamines, including Tripelennamine, are now understood to be inverse agonists.[3] They preferentially bind to and stabilize the inactive conformation of the H1 receptor, thereby shifting the conformational equilibrium away from the active state and reducing the basal signaling of the receptor.[3] This suppression of constitutive activity contributes significantly to its anti-inflammatory and anti-allergic effects.[7]
H1 Receptor Signaling Pathway
The H1 receptor is coupled to the Gq/11 family of G proteins. Its activation, either by histamine or through constitutive activity, initiates a well-defined signaling cascade.
-
Agonist Binding and Gq Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These events lead to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability.
Tripelennamine, as an inverse agonist, stabilizes the H1 receptor in an inactive state, preventing Gq protein activation and the subsequent downstream signaling cascade.
Quantitative Data
| Parameter | Value | Receptor | Species | Assay Type |
| IC50 | 40 nM | Histamine H1 Receptor | Human | Not Specified |
Table 1: Quantitative data for this compound.
Note: The IC50 value is the concentration of the drug that inhibits 50% of the specific binding of a radioligand or a functional response. The Ki (inhibition constant) is a more direct measure of binding affinity and can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the competing radioligand.[8]
Experimental Protocols
The characterization of an H1 receptor antagonist like Tripelennamine involves a series of in vitro assays to determine its binding affinity and functional activity.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for the H1 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: Typically [³H]-mepyramine.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Tripelennamine concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Assay (for Inverse Agonism Quantification)
Functional assays measure the effect of the compound on the receptor's signaling output. To quantify inverse agonism, the assay must be sensitive to the constitutive activity of the H1 receptor.
-
Inositol Phosphate (IP) Accumulation Assay:
-
Principle: This assay measures the accumulation of inositol phosphates, downstream products of PLC activation. An inverse agonist will decrease the basal level of IP accumulation in cells expressing constitutively active H1 receptors.
-
Procedure:
-
Culture cells expressing the H1 receptor.
-
Label the cells with [³H]-myo-inositol.
-
Incubate the cells with varying concentrations of this compound.
-
Lyse the cells and separate the inositol phosphates using ion-exchange chromatography.
-
Quantify the radioactivity of the eluted fractions.
-
Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the Tripelennamine concentration to determine the EC50 for the inhibition of constitutive activity.
-
-
-
Calcium Flux Assay:
-
Principle: This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. An inverse agonist will reduce the basal intracellular calcium levels in cells with constitutively active H1 receptors.
-
Procedure:
-
Load cells expressing the H1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The decrease in basal fluorescence is plotted against the drug concentration to determine the potency of the inverse agonist.
-
-
Conclusion
This compound's mechanism of action on the H1 receptor is a classic example of inverse agonism at a constitutively active GPCR. Its ability to both competitively block histamine binding and reduce the basal signaling of the receptor underscores its therapeutic utility in allergic conditions. A thorough understanding of its binding kinetics and functional effects, as determined by the experimental protocols outlined in this guide, is essential for the continued development and optimization of H1 receptor-targeted therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of pharmacology and drug discovery.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
A Technical Guide to the Synthesis and Chemical Properties of Tripelennamine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of Tripelennamine Hydrochloride, a first-generation ethylenediamine antihistamine. It covers the compound's key chemical and physical properties, a detailed look at its synthesis, and its primary mechanism of action as a histamine H1 receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, representative experimental protocols, and detailed pathway visualizations to support further research and application.
Introduction
This compound, known by trade names such as Pyribenzamine, is a first-generation antihistamine of the ethylenediamine class.[1][2] It has been utilized for the symptomatic relief of hypersensitivity reactions, including hay fever, urticaria (hives), and rhinitis.[3][4] As an antipruritic agent, it alleviates itching associated with allergic conditions.[2] The drug functions by competitively inhibiting histamine H1 receptors, thereby counteracting the effects of endogenous histamine.[3] While effective, its use is associated with sedative side effects, a characteristic common to many first-generation antihistamines.[4]
Chemical and Physical Properties
This compound is a white, crystalline powder that is known to darken upon exposure to light.[4] It possesses a bitter taste and its solutions are generally neutral to litmus paper.[5] The compound's key properties are summarized in the tables below.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | [5] |
| Molecular Formula | C₁₆H₂₂ClN₃ | [2][5][6] |
| Molecular Weight | 291.82 g/mol | [1][2][5] |
| Appearance | Odorless white crystalline powder or solid | [5][6] |
| Melting Point | 192-193 °C | [6] |
| pKa | ~9.0 (Predicted: 8.76) | [1][6] |
| pH (0.1% aq. soln) | ~5.5 | [6] |
| pH (25 mg/mL aq. soln) | 6.71 | [5][6] |
| pH (50 mg/mL aq. soln) | 6.67 | [5][6] |
| pH (100 mg/mL aq. soln) | 5.56 | [5][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | ≥100 mg/mL at 22.2°C; 1 g in 0.77 mL | [5][6] |
| Ethanol | 1 g in 6 mL | [6] |
| DMSO | ~13-25 mg/mL (sonication recommended) | [6][7] |
| Chloroform | Practically Insoluble | [8] |
| Benzene | Practically Insoluble | [8] |
| Ether | Very Slightly Soluble | [8] |
Synthesis of this compound
The synthesis of Tripelennamine is typically achieved through a two-step process involving the sequential N-alkylation of 2-aminopyridine. The first step involves the benzylation of 2-aminopyridine, followed by a second alkylation with a dimethylaminoethyl group.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on general synthetic methodologies for N-alkylation of aminopyridines.
Step 1: Synthesis of N-Benzyl-2-aminopyridine (Intermediate)
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of sodium hydride (NaH) in an inert solvent such as dry toluene.
-
Addition of Amine: Slowly add a solution of 2-aminopyridine in toluene to the NaH suspension at room temperature. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-aminopyridine.
-
Benzylation: Add benzyl chloride dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude N-benzyl-2-aminopyridine can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of Tripelennamine (Free Base)
-
Reaction Setup: In a setup similar to Step 1, prepare a suspension of sodium hydride in dry toluene.
-
Addition of Intermediate: Add the purified N-benzyl-2-aminopyridine from Step 1 to the suspension and stir to form the corresponding sodium salt.
-
Alkylation: Add 2-dimethylaminoethyl chloride to the mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent to yield crude Tripelennamine free base, which can be purified by vacuum distillation.[6]
Step 3: Formation of this compound
-
Dissolution: Dissolve the purified Tripelennamine base in a suitable solvent like methanol.
-
Acidification: Add a calculated, equimolecular amount of hydrogen chloride (e.g., as a standardized solution in methanol or isopropanol) to the solution.[6]
-
Precipitation: The hydrochloride salt will precipitate from the solution. Precipitation can be enhanced by the addition of a less polar solvent, such as diethyl ether.[6]
-
Isolation: Collect the resulting white crystalline solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to yield this compound.
Mechanism of Action
Tripelennamine is a first-generation H1 antagonist that functions by competitively inhibiting histamine at H1 receptors.[3] In an allergic response, allergens trigger mast cells and basophils to release histamine. Histamine then binds to H1 receptors on various effector cells, leading to classic allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction (e.g., bronchoconstriction).[3]
Tripelennamine competes with histamine for these receptor binding sites, thereby preventing or reducing the intensity of the histamine-mediated response.[9][10] As a first-generation antihistamine, it can cross the blood-brain barrier, which leads to its sedative effects by antagonizing H1 receptors in the central nervous system.[11] Additionally, Tripelennamine exhibits some anticholinergic activity by binding to muscarinic receptors.[5]
Caption: Mechanism of H1 receptor antagonism by Tripelennamine.
Conclusion
This compound is a well-characterized first-generation antihistamine with established chemical properties and a clear mechanism of action. Its synthesis is achievable through standard organic chemistry techniques, primarily involving sequential N-alkylation. By competitively blocking the H1 histamine receptor, it effectively mitigates the symptoms of various allergic reactions. The data and protocols presented in this guide provide a foundational resource for professionals engaged in pharmaceutical research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | 154-69-8 [chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US2607778A - Process of preparing n, n-dimethyln'-(p-chlorobenzyl)-n'-(2-pyridyl)-ethylenediamine - Google Patents [patents.google.com]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Advent of a First-Generation Antihistamine: A Technical History of Tripelennamine
Introduction: Tripelennamine, a prominent member of the ethylenediamine class of first-generation antihistamines, represents a significant milestone in the pharmacological management of allergic disorders. Marketed for many years under the trade name Pyribenzamine, its discovery in the mid-1940s provided clinicians and patients with an effective new tool against histamine-mediated conditions. This document provides a detailed technical overview of the historical development, synthesis, pharmacological profile, and early clinical applications of Tripelennamine, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The development of Tripelennamine occurred during a burgeoning era of pharmaceutical research following World War II. In the 1940s, the role of histamine in allergic reactions was becoming well-understood, spurring the search for antagonist compounds. Following the discovery of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942, numerous pharmaceutical companies sought to develop novel, more effective agents.
In 1946, a team at CIBA (now Novartis) in New Jersey, which included the notable chemist Carl Djerassi, successfully synthesized and patented Tripelennamine. This achievement marked Djerassi's first patent and introduced one of the earliest commercial antihistamines to the market. Tripelennamine hydrochloride received its first approval in 1948 and was subsequently used for the symptomatic relief of various hypersensitivity reactions. It became a widely prescribed treatment for conditions such as hay fever, urticaria (hives), rhinitis, and asthma. Although its use has since diminished with the advent of second-generation, non-sedating antihistamines, its historical importance in therapeutics remains.
Chemical Synthesis and Properties
Tripelennamine, chemically named N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine, is a synthetic ethylenediamine derivative. Early manufacturing processes laid the groundwork for its large-scale production.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the reaction of key intermediates. A described method is as follows:
Experimental Protocol: Synthesis of Tripelennamine
-
Preparation of 2-Aminopyridine: Pyridine is reacted with sodamide (NaNH₂) to produce 2-aminopyridine.
-
Formation of the Ethylenediamine Intermediate: The resulting 2-aminopyridine is then reacted with β-dimethylaminoethyl chloride (also known as 2-chloro-N,N-dimethylethanamine) in the presence of sodamide. This step yields 2-[2-(dimethylamino)ethylamino]pyridine.
-
Final Condensation: The intermediate, 2-[2-(dimethylamino)ethylamino]pyridine, is condensed with benzyl bromide in the presence of sodamide to form the Tripelennamine free base.
-
Salt Formation: The final product is typically converted to its hydrochloride or citrate salt to improve stability and solubility for pharmaceutical formulation.
Caption: Synthetic pathway for Tripelennamine.
Physicochemical Properties
The physicochemical properties of Tripelennamine and its common salt form, this compound, are summarized below. These characteristics are fundamental to its formulation, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₁N₃ | PubChem |
| Molar Mass | 255.365 g·mol⁻¹ | PubChem |
| Appearance | Yellow oil (free base); White crystalline powder (hydrochloride) | PubChem |
| Odor | Amine odor (free base) | PubChem |
| Stability | Slowly darkens on exposure to light (hydrochloride) | PubChem |
| Log S | -2.64 | PubChem |
Pharmacology and Mechanism of Action
Tripelennamine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.
Mechanism of Action
During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This interaction triggers a cascade of events leading to symptoms such as pruritus (itching), vasodilation, increased vascular permeability, and smooth muscle contraction in the respiratory and gastrointestinal tracts.
Tripelennamine competitively blocks histamine from binding to these H1 receptors. By occupying the receptor sites, it prevents, but does not reverse, the downstream effects of histamine, leading to the temporary relief of allergic symptoms like sneezing, itchy and watery eyes, and runny nose. As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative side effects.
The drug exhibits a high selectivity for the H1 receptor, with a 180-fold greater affinity for it over muscarinic acetylcholine receptors, resulting in low anticholinergic activity compared to some other first-generation agents like diphenhydramine. Additionally, Tripelennamine acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).
Caption: Tripelennamine's antagonism of the H1 receptor.
Pharmacokinetics
The pharmacokinetic profile of Tripelennamine is characteristic of first-generation antihistamines.
-
Absorption: It is well absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically reached within 1 to 2 hours.
-
Metabolism: The drug undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation.
-
Elimination: Tripelennamine and its metabolites are excreted primarily via the kidneys. The elimination half-life is relatively short, ranging from 4 to 6 hours, which often necessitates multiple daily doses to maintain therapeutic effects.
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability | Well absorbed orally | |
| Time to Peak Plasma | 1 - 2 hours | |
| Metabolism | Hepatic (Hydroxylation, Glucuronidation) | |
| Elimination Half-Life | 4 - 6 hours | |
| Excretion | Renal |
Analytical Methods
Early and subsequent analytical protocols were crucial for the quality control of pharmaceutical preparations and for studying the drug's metabolism.
Experimental Protocol: Analytical Identification
-
Gas Chromatography (GC): GC methods were developed for the determination of trace amounts of Tripelennamine in pharmaceutical formulations. This technique separates the compound from other excipients based on its volatility and interaction with a stationary phase, allowing for quantification.
-
Thin-Layer Chromatography (TLC): TLC was employed for the detection of Tripelennamine in biological samples, such as in urine screening programs for drug abuse. This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy have been used to elucidate and confirm the chemical structure of this compound in deuterated chloroform.
-
Fluorometry: The compound exhibits natural fluorescence and can also form fluorescent products upon reaction with agents like cyanogen bromide, allowing for its detection and quantification using fluorometric methods.
Caption: Analytical methods for Tripelennamine.
Conclusion
The discovery of Tripelennamine by Carl Djerassi and his team at CIBA in 1946 was a pivotal event in the history of antihistamine development. As one of the first commercially successful H1 receptor antagonists, it provided effective relief for a range of allergic conditions and paved the way for future innovations in the field. While its clinical use has been largely superseded by second-generation agents with more favorable side-effect profiles, a technical understanding of its history, synthesis, and pharmacology offers valuable insights for drug development professionals and researchers exploring the evolution of pharmacotherapy for allergic diseases.
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Tripelennamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of tripelennamine in various animal models. Tripelennamine, a first-generation ethylenediamine antihistamine, has been utilized in both human and veterinary medicine. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in different species is crucial for drug development, ensuring efficacy, and assessing potential toxicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate further research and development in this area.
Pharmacokinetic Parameters of Tripelennamine Across Animal Species
The pharmacokinetic profile of tripelennamine has been investigated in several animal models, revealing species-specific differences in its disposition. A summary of the key pharmacokinetic parameters following intravenous administration is presented in Table 1.
| Animal Model | Dose (mg/kg) | t½ (h) | Cl (L/h/kg) | Vd (L/kg) | Key Findings |
| Horse | 0.5 | 2.08 (1.31-5.65) | 0.84 (0.64-1.17) | 1.69 (1.18-3.50) | No significant difference in pharmacokinetic parameters compared to camels.[1][2] |
| Camel | 0.5 | 2.39 (1.91-6.54) | 0.97 (0.82-1.42) | 2.87 (1.59-6.67) | No significant difference in pharmacokinetic parameters compared to horses.[1][2] |
Data presented as median (range). t½: Elimination half-life; Cl: Total body clearance; Vd: Volume of distribution at steady state.
Horses and Camels: A comparative study in horses and camels administered a 0.5 mg/kg intravenous dose of tripelennamine revealed similar pharmacokinetic profiles between the two species.[1][2] The terminal elimination half-lives were approximately 2.08 hours in horses and 2.39 hours in camels.[1][2] Total body clearance and volume of distribution at steady state were also comparable.[1][2]
Dogs: Although tripelennamine is indicated for use in dogs for antihistaminic therapy, specific public domain studies detailing its pharmacokinetic parameters (t½, Cmax, Tmax, AUC) are currently lacking.[3]
Metabolic Pathways of Tripelennamine
Tripelennamine undergoes extensive metabolism in the body, with the liver being the principal organ for its biotransformation. The primary metabolic pathways identified across different animal species include N-demethylation, aromatic hydroxylation, N-depyridination, and N-dedimethylaminoethylation.
Metabolism in Rats: In rats, tripelennamine is extensively metabolized through several key pathways:
-
N-demethylation: Removal of a methyl group from the dimethylamino moiety.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
-
N-depyridination: Cleavage of the pyridine ring from the molecule.
-
N-dedimethylaminoethylation: Removal of the entire dimethylaminoethyl group.
Metabolism in Camels: Studies in camels have identified three main metabolites in urine following intravenous administration:
-
A metabolite resulting from N-depyridination of tripelennamine.[1][2]
-
A metabolite formed through pyridine ring hydroxylation .[1][2]
The following diagram illustrates the known metabolic pathways of tripelennamine.
Enzymatic Involvement: While specific cytochrome P450 (CYP) isoforms responsible for tripelennamine metabolism in animal models have not been definitively identified in the available literature, it is known that CYP enzymes are the major catalysts for drug metabolism.[4][5] In humans, DrugBank lists CYP2D6 as an enzyme involved in tripelennamine metabolism.[6] Given the conservation of CYP enzyme functions across species, it is plausible that orthologs of CYP2D6 and other CYP families (such as CYP1A, CYP2C, and CYP3A) are involved in the metabolism of tripelennamine in rats and dogs.[7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of pharmacokinetic and metabolism studies. Below are generalized protocols based on the methodologies reported in the cited literature.
Pharmacokinetic Study in Horses and Camels
This protocol is based on the study by Wasfi et al. (2000).[1][2]
-
Animal Subjects: Clinically healthy adult horses (n=6) and camels (n=5) were used.
-
Drug Administration: Tripelennamine was administered as a single intravenous (IV) injection at a dose of 0.5 mg/kg of body weight.
-
Blood Sample Collection:
-
Blood samples were collected from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma was separated by centrifugation and stored at -20°C until analysis.
-
-
Urine Sample Collection (Camels): Urine samples were collected from the camels at various time points to identify metabolites.
-
Analytical Method:
-
Tripelennamine concentrations in plasma were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.
-
Metabolites in urine were identified following enzymatic hydrolysis, extraction, and derivatization, followed by GC-MS analysis.
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.
Metabolism Study in Rats
This protocol is a generalized representation of metabolism studies conducted in rats.
-
Animal Subjects: Adult male rats of a specified strain (e.g., Sprague-Dawley) are typically used.
-
Drug Administration: Tripelennamine is administered via a defined route, such as intraperitoneal (IP) or oral (PO) gavage, at a specified dose.
-
Sample Collection:
-
Urine and feces are collected over a 24-hour period using metabolism cages.
-
At the end of the study period, animals are euthanized, and tissues (liver, kidney, etc.) may be collected for analysis of drug distribution.
-
-
Metabolite Identification:
-
Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
-
Metabolites are extracted from the biological matrix using liquid-liquid or solid-phase extraction.
-
The extracted compounds are then derivatized (e.g., silylation) to improve their volatility and thermal stability for GC-MS analysis.
-
Identification of metabolites is achieved by comparing their mass spectra and retention times with those of reference standards or by interpretation of the fragmentation patterns.
-
Analytical Methodologies
The quantification of tripelennamine and the identification of its metabolites in biological matrices are predominantly carried out using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of tripelennamine.[8] The methodology typically involves:
-
Sample Preparation: Extraction of the drug and its metabolites from the biological matrix (plasma, urine). This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Derivatization: As tripelennamine and its hydroxylated metabolites are polar, derivatization is often necessary to increase their volatility for GC analysis. Silylation is a common derivatization technique.
-
Chromatographic Separation: A capillary column (e.g., DB-5MS) is used to separate the analytes.[8]
-
Mass Spectrometric Detection: The mass spectrometer is operated in either full-scan mode for metabolite identification or selected ion monitoring (SIM) mode for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): More recent methods may utilize LC-MS/MS, which often requires less sample preparation and can be more sensitive and specific. A recent study describes a green micellar liquid chromatographic method for the simultaneous determination of tripelennamine and diphenhydramine.[9][10]
Conclusion
This technical guide has summarized the available information on the pharmacokinetics and metabolism of tripelennamine in key animal models. While pharmacokinetic data for horses and camels are well-defined, there is a notable lack of quantitative data for rats and dogs, which are commonly used in preclinical drug development. The metabolic pathways have been partially elucidated in rats and camels, highlighting N-demethylation, hydroxylation, and cleavage of the molecular backbone as important routes of biotransformation. Further research is warranted to fill the existing data gaps, particularly in determining the pharmacokinetic profiles in rats and dogs and identifying the specific CYP450 isoforms involved in tripelennamine metabolism across different species. Such information will be invaluable for refining dose regimens, understanding potential drug-drug interactions, and facilitating the continued safe and effective use of tripelennamine in veterinary medicine.
References
- 1. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. tripelennamine [drugcentral.org]
- 4. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green micellar liquid chromatographic method for simultaneous determination of antihistaminic drugs this compound and diphenhydramine in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine, a first-generation ethylenediamine antihistamine, has long been utilized for its therapeutic effects in allergic conditions. This technical guide provides an in-depth analysis of the receptor binding profile of Tripelennamine Hydrochloride, with a primary focus on its affinity and selectivity for the histamine H1 receptor. Furthermore, this document elucidates its interactions with other biogenic amine transporters and receptors, providing a comprehensive overview of its pharmacological footprint. Detailed experimental protocols for key binding and functional assays are presented, alongside visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a potent antagonist of the histamine H1 receptor, effectively mitigating the symptoms of hypersensitivity reactions.[1] Its therapeutic efficacy is primarily attributed to its competitive inhibition of histamine binding to the H1 receptor.[2] As a first-generation antihistamine, Tripelennamine is also known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] Beyond its primary target, Tripelennamine exhibits a broader pharmacological profile, including weak interactions with monoamine transporters.[4] This guide aims to consolidate the available quantitative data on Tripelennamine's receptor binding affinity and selectivity, present detailed methodologies for its characterization, and visualize the underlying molecular mechanisms.
Receptor Binding Affinity and Selectivity
The primary pharmacological action of Tripelennamine is its high-affinity binding to the histamine H1 receptor. Its selectivity profile, however, extends to other receptors and transporters, albeit with significantly lower affinity.
Data Presentation
| Receptor/Transporter | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Histamine H1 Receptor | Tripelennamine | Binding | Rat | 35 | BindingDB | |
| Histamine H1 Receptor | Tripelennamine | Binding | Human | 40 | BindingDB | |
| Muscarinic Acetylcholine Receptors | Tripelennamine | Comparative Binding | N/A | >180-fold lower affinity than for H1 | [4] | |
| Serotonin Transporter (SERT) | Tripelennamine | Reuptake Inhibition | N/A | Weak inhibitor | [4] | |
| Norepinephrine Transporter (NET) | Tripelennamine | Reuptake Inhibition | N/A | Weak inhibitor | [4] | |
| Dopamine Transporter (DAT) | Tripelennamine | Reuptake Inhibition | N/A | Weak inhibitor | [4] |
Signaling Pathways
Histamine H1 Receptor Signaling
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein pathway.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist (or more accurately, an inverse agonist), Tripelennamine binds to the H1 receptor and prevents this cascade from being initiated by histamine.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Kᵢ) of Tripelennamine for the histamine H1 receptor.
4.1.1. Materials
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
4.1.2. Procedure
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-Mepyramine (typically at its Kₔ value).
-
Varying concentrations of this compound (for the competition curve).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Tripelennamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Tripelennamine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.
-
Functional Assay (Calcium Flux) for Inverse Agonism
Many H1 antagonists, including likely Tripelennamine, act as inverse agonists, meaning they reduce the basal, constitutive activity of the receptor in the absence of an agonist. A calcium flux assay can be used to demonstrate this property.
4.2.1. Materials
-
Cells: HEK293 or CHO cells stably overexpressing the human histamine H1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Test Compound: this compound.
-
Agonist Control: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader.
4.2.2. Procedure
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition:
-
To demonstrate inverse agonism, add varying concentrations of this compound to the wells and measure the change in fluorescence over time. A decrease in the basal fluorescence signal indicates inverse agonistic activity.
-
To confirm antagonist activity, pre-incubate the cells with this compound for a short period, and then add a known concentration of histamine (agonist). The inhibition of the histamine-induced calcium flux will confirm the antagonistic effect.
-
-
Data Analysis:
-
For inverse agonism, plot the change in baseline fluorescence against the Tripelennamine concentration.
-
For antagonism, calculate the inhibition of the histamine response at different Tripelennamine concentrations and determine the IC₅₀.
-
Conclusion
This compound is a potent histamine H1 receptor antagonist with a well-established role in the management of allergic conditions. While its primary mechanism of action is through competitive binding to the H1 receptor, this guide highlights its broader pharmacological profile, including its weaker interactions with monoamine transporters. The provided experimental protocols offer a framework for the continued investigation of Tripelennamine and other compounds targeting the histaminergic system. The visualization of the H1 signaling pathway and experimental workflows serves to enhance the understanding of its molecular pharmacology. Further research to quantify the binding affinities of Tripelennamine at a wider range of receptors would provide a more complete picture of its selectivity and potential off-target effects.
References
- 1. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripelennamine - Wikipedia [en.wikipedia.org]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine HCl: A Comprehensive Technical Guide to its Molecular Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine hydrochloride (HCl), a first-generation ethylenediamine antihistamine, has been a subject of interest in pharmacology for its competitive antagonism of histamine H1 receptors. This technical guide provides an in-depth analysis of the molecular structure and key physicochemical properties of Tripelennamine HCl. Detailed experimental protocols for the determination of its physicochemical characteristics are outlined, and its mechanism of action is elucidated through a schematic of the implicated signaling pathway. All quantitative data are presented in structured tables for ease of reference and comparison, catering to the needs of researchers and professionals in drug development.
Molecular Structure
Tripelennamine HCl is the hydrochloride salt of Tripelennamine. Its chemical structure is characterized by a pyridine ring and a benzyl group attached to an ethylenediamine backbone.
Chemical Structure (2D):
Table 1: Molecular Identifiers and Descriptors for Tripelennamine HCl
| Identifier/Descriptor | Value |
| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[1] |
| Chemical Formula | C₁₆H₂₂ClN₃[1][2] |
| Molecular Weight | 291.82 g/mol [1][2] |
| CAS Number | 154-69-8[1][3] |
| Synonyms | Pyribenzamine hydrochloride, PBZ, ReCovr, Stanzamine, Piristin[1][2] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like Tripelennamine HCl are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Tripelennamine HCl
| Property | Value |
| Melting Point | 192-193 °C[4] |
| pKa (Strongest Basic) | 8.76 (Predicted) |
| Solubility | Water: ≥86.4 mg/mL[5] Ethanol: Soluble (1:6)[3][4] DMSO: ≥2.33 mg/mL (with ultrasonic)[5] |
| Partition Coefficient (logP) | 3.05 (Predicted) |
| Appearance | White crystalline powder[3][4] |
| Stability | Darkens slowly on exposure to light[3][4] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of Tripelennamine HCl, based on standard pharmaceutical testing procedures.
Melting Point Determination (Capillary Method)
Principle: This method determines the temperature range over which a crystalline solid melts. For a pure substance, this range is typically narrow. The procedure is based on the United States Pharmacopeia (USP) general chapter <741>.[3][4]
Apparatus:
-
Melting point apparatus with a heated block and a thermometer or a digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
A small amount of finely powdered Tripelennamine HCl is introduced into a capillary tube, which is then tapped to pack the sample to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt (the appearance of a liquid phase) and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Glass flasks with stoppers.
-
A constant temperature shaker bath.
-
Analytical balance.
-
A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).
Procedure:
-
An excess amount of Tripelennamine HCl is added to a flask containing a known volume of the solvent (e.g., water, ethanol).
-
The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of Tripelennamine HCl in the clear filtrate is determined using a validated analytical method.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.
Apparatus:
-
A pH meter with a combination glass electrode.
-
A burette for the precise addition of the titrant.
-
A magnetic stirrer and stir bar.
Procedure:
-
A known concentration of Tripelennamine HCl is dissolved in a suitable solvent (e.g., water).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Mechanism of Action and Signaling Pathway
Tripelennamine HCl is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[6][7][8] By blocking the binding of histamine to these receptors, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory genes.[6] Tripelennamine HCl, by blocking the initial step of histamine binding, inhibits this entire pathway.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of Tripelennamine HCl. The presented data, along with the outlined experimental protocols and the elucidated mechanism of action, offer a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of formulations and for predicting the in vivo behavior of this established antihistaminic agent.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. uspbpep.com [uspbpep.com]
- 4. â©741⪠Melting Range or Temperature [doi.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Tripelennamine's Effects on the Central Nervous System in Horses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine, a first-generation ethylenediamine antihistamine, is utilized in equine medicine for the management of hypersensitivity reactions. Its effects, however, extend to the central nervous system (CNS), presenting a dual profile of both depression and stimulation. While the sedative and ataxic effects are commonly associated with its primary mechanism as a histamine H1 receptor antagonist, instances of paradoxical excitement, tremors, and even seizures present a more complex neuropharmacological profile. This technical guide provides an in-depth analysis of the known effects of tripelennamine on the equine CNS. It consolidates available quantitative data, outlines experimental protocols from key studies, and visualizes the underlying signaling pathways. A potential mechanism for the paradoxical CNS stimulation, involving off-target receptor interactions, is also explored, offering a direction for future research in equine neuropharmacology.
Introduction
Tripelennamine acts as a competitive antagonist at histamine H1 receptors.[1] In horses, it is primarily indicated for allergic conditions such as urticaria and insect bites.[1] As a first-generation antihistamine, tripelennamine readily crosses the blood-brain barrier, leading to significant interactions with the central nervous system.[2] These interactions manifest as a spectrum of clinical signs, ranging from the therapeutically acceptable sedation to more concerning adverse effects like hyperexcitability and convulsions.[3] Understanding the nuances of these CNS effects is critical for its safe and effective use in equine practice and for the development of novel therapeutics with improved safety profiles.
Quantitative Data on Tripelennamine in Horses
The following tables summarize the available quantitative data regarding the pharmacokinetics and recommended dosage of tripelennamine in horses.
Table 1: Pharmacokinetic Parameters of Tripelennamine in Horses
| Parameter | Value (Median and Range) | Reference |
| Route of Administration | Intravenous (IV) | [4] |
| Dosage | 0.5 mg/kg body weight | [4] |
| Terminal Elimination Half-life (t½) | 2.08 (1.31-5.65) hours | [4] |
| Total Body Clearance (Cl) | 0.84 (0.64-1.17) L/h/kg | [4] |
| Volume of Distribution at Steady State (Vdss) | 1.69 (1.18-3.50) L/kg | [4] |
| Volume of the Central Compartment (Vc) | 1.06 (0.91-2.20) L/kg | [4] |
| Protein Binding (mean ± SEM) | 73.6 ± 8.5% | [4] |
Table 2: Recommended Dosage of Tripelennamine in Horses
| Route of Administration | Dosage | Frequency | Reference |
| Intramuscular (IM) | 0.5 mg/lb of body weight (approximately 1.1 mg/kg) | May be repeated in 6-12 hours if necessary. |
Experimental Protocols
Pharmacokinetic Study of Intravenous Tripelennamine
A key study investigating the pharmacokinetics of tripelennamine in horses provides the most detailed experimental protocol currently available in the public domain.[4]
-
Subjects: Six healthy horses were included in the study.
-
Drug Administration: Tripelennamine was administered as a single intravenous (IV) injection at a dose of 0.5 mg/kg of body weight.
-
Data Collection: Blood samples were collected at predetermined time points following drug administration to measure plasma concentrations of tripelennamine.
-
Analysis: The plasma concentration-time data was analyzed using a two-compartment pharmacokinetic model to determine the parameters listed in Table 1. Statistical analysis (Mann-Whitney test) was used to compare the pharmacokinetic parameters between horses and camels in the same study.
The following diagram illustrates the workflow of this pharmacokinetic study.
Signaling Pathways and Mechanism of Action
Primary Mechanism: Histamine H1 Receptor Antagonism
The primary mechanism of action of tripelennamine is the competitive antagonism of histamine at the H1 receptor.[1] In the central nervous system, histamine acts as a neurotransmitter involved in arousal, wakefulness, and other functions.[5] By blocking H1 receptors, tripelennamine inhibits the downstream signaling cascade typically initiated by histamine. This antagonism is responsible for the sedative and CNS depressant effects observed in horses.[1]
A study on equine tracheal myocytes has provided insight into the H1 receptor signaling pathway in horses, which is likely analogous in CNS neurons.[6] Histamine binding to H1 receptors activates G-proteins, specifically Gq/G11 and Gi/Go, leading to downstream effects.[6]
The following diagram illustrates the H1 receptor antagonism by tripelennamine.
Paradoxical CNS Stimulation: A Potential Role for Sigma Receptors
While H1 receptor antagonism explains the sedative effects, the paradoxical CNS excitement observed with tripelennamine, particularly with intravenous administration or overdose, suggests the involvement of other neural pathways.[1] A study in rats has shown that several first-generation antihistamines, including tripelennamine, can interact with sigma receptors in the brain.[7] This interaction was shown to elicit sigma-like behavioral effects.[7]
While direct evidence in horses is currently lacking, it is plausible that at higher concentrations, tripelennamine's binding to sigma receptors could contribute to the observed hyperexcitability, nervousness, and muscle tremors.[3] This represents a significant area for further investigation in equine neuropharmacology.
The following diagram proposes a logical relationship for this potential mechanism.
Conclusion
Tripelennamine's effects on the equine central nervous system are multifaceted, stemming from its primary role as a histamine H1 receptor antagonist and potentially from off-target interactions. While its sedative properties are well-documented and mechanistically understood, the occurrence of paradoxical CNS stimulation highlights a critical knowledge gap. The hypothesis of sigma receptor involvement, extrapolated from non-equine studies, provides a compelling avenue for future research. A deeper understanding of these complex neuropharmacological actions is essential for optimizing the therapeutic use of tripelennamine and for guiding the development of safer and more effective antihistamines for veterinary use. Further studies are warranted to elucidate the specific signaling pathways involved in both the depressant and stimulant effects of tripelennamine in the equine brain.
References
- 1. Tripelennamine for Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmcourse.com [pharmcourse.com]
- 4. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signalling pathway for histamine activation of non-selective cation channels in equine tracheal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1 antihistamines interact with central sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine as a Substrate for UDP-Glucuronosyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of tripelennamine, a first-generation antihistamine, with a specific focus on its role as a substrate for UDP-glucuronosyltransferases (UGTs). In humans, tripelennamine undergoes extensive phase II metabolism, primarily through glucuronidation, leading to the formation of a major quaternary ammonium-linked N-glucuronide and O-glucuronides of its hydroxylated derivatives. This document details the metabolic pathways, discusses the likely UGT isoforms involved, presents detailed experimental protocols for studying tripelennamine glucuronidation in vitro, and provides a framework for the analytical quantification of its metabolites. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology.
Introduction to Tripelennamine Metabolism
Tripelennamine, an ethylenediamine derivative, is a histamine H1 receptor antagonist.[1] Its metabolism in humans is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic route for tripelennamine is hepatic biotransformation.[2] While a minor metabolite is an N-oxide, the predominant metabolites are glucuronide conjugates.[2]
Human metabolism studies have identified three main glucuronide conjugates:
-
Tripelennamine N-glucuronide: A major metabolite formed through the direct conjugation of glucuronic acid to the tertiary amine of the ethylenediamine moiety, resulting in a unique quaternary ammonium-linked glucuronide.[2] In one study, this N+-glucuronide accounted for a mean of 6.5% of the administered dose excreted in urine.[3]
-
O-glucuronides of hydroxylated tripelennamine: The principal metabolites are O-glucuronides of hydroxylated derivatives of tripelennamine.[2] The hydroxylation occurs on the pyridine ring prior to conjugation with glucuronic acid.[2]
The Role of UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major phase II metabolic pathway catalyzed by the UGT superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues.[4] UGTs conjugate the endogenous molecule uridine diphosphate glucuronic acid (UDPGA) to a wide variety of xenobiotics and endogenous compounds, increasing their water solubility and facilitating their excretion.[4]
UGT Isoforms in Tripelennamine Metabolism
While specific studies definitively identifying the UGT isoforms responsible for tripelennamine glucuronidation are limited, educated inferences can be drawn based on the known substrate specificities of UGT enzymes.
-
N-Glucuronidation: The formation of quaternary ammonium-linked glucuronides from tertiary amines is a reaction predominantly catalyzed by UGT1A4 and UGT2B10 in humans.[5][6] UGT2B10 often exhibits a higher affinity (lower K_m) for tertiary amines compared to UGT1A4.[5][7] Given that tripelennamine is a tertiary amine, it is highly probable that UGT1A4 and/or UGT2B10 are the primary enzymes responsible for its N-glucuronidation.
-
O-Glucuronidation: The O-glucuronidation of hydroxylated metabolites is a less specific process, with multiple UGT isoforms capable of catalyzing this reaction. Several UGTs, including members of the UGT1A and UGT2B subfamilies, are known to glucuronidate phenolic and alcoholic hydroxyl groups.[8][9] Without specific experimental data for hydroxylated tripelennamine, it is likely that a number of isoforms, such as UGT1A1, UGT1A9, and UGT2B7, could be involved.[8]
Quantitative Data on Tripelennamine Metabolism
To date, specific enzyme kinetic parameters (K_m and V_max) for the glucuronidation of tripelennamine by human liver microsomes or recombinant UGT isoforms have not been published in the reviewed literature. However, quantitative data on the excretion of tripelennamine and its metabolites have been reported.
| Metabolite | Matrix | Percentage of Administered Dose (Mean) | Reference |
| Tripelennamine N+-glucuronide | Urine | 6.5% | [3] |
| Total Tripelennamine (free + conjugated) | Urine (0-24h) | ~5.7% | [10] |
| Total α-hydroxytripelennamine (free + conjugated) | Urine (0-24h) | ~22.8% | [10] |
Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro experiments to characterize the glucuronidation of tripelennamine.
In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)
This protocol is designed to determine the kinetics of tripelennamine glucuronide formation in a pooled human liver microsomal preparation.
4.1.1. Materials and Reagents
-
Tripelennamine hydrochloride
-
Pooled Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not present in the incubation)
-
96-well plates
-
Incubator/water bath (37°C)
-
Centrifuge
4.1.2. Incubation Procedure
-
Prepare Stock Solutions:
-
Tripelennamine in a suitable solvent (e.g., water or methanol).
-
UDPGA in water.
-
Alamethicin in ethanol.
-
Internal Standard in a suitable solvent.
-
-
Microsome Activation:
-
On ice, prepare a pre-incubation mixture containing HLMs (final concentration, e.g., 0.5 mg/mL), Tris-HCl buffer (final concentration, e.g., 50 mM), MgCl₂ (final concentration, e.g., 10 mM), and alamethicin (final concentration, e.g., 50 µg/mg microsomal protein).
-
Incubate on ice for 15 minutes to allow for pore formation in the microsomal membrane.[11]
-
-
Reaction Initiation:
-
Add the tripelennamine stock solution to the pre-incubated microsome mixture to achieve a range of final substrate concentrations (e.g., 1-500 µM).
-
Pre-warm the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration, e.g., 2 mM). The final incubation volume is typically 100-200 µL.
-
-
Incubation and Termination:
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes, within the linear range of the reaction).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Recombinant UGT Isoform Screening
This protocol is used to identify the specific UGT isoforms responsible for tripelennamine glucuronidation.
4.2.1. Materials and Reagents
-
This compound
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B10, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
All other reagents as listed in section 4.1.1.
4.2.2. Incubation Procedure
-
Prepare Incubation Mixtures:
-
For each UGT isoform, prepare an incubation mixture containing the recombinant enzyme (final concentration as recommended by the supplier, e.g., 0.1-0.5 mg/mL), Tris-HCl buffer, and MgCl₂. Note: Alamethicin is generally not required for recombinant UGTs.[12]
-
Include a control incubation with a mock-transfected cell lysate.
-
-
Reaction Initiation and Termination:
-
Add tripelennamine (at a fixed concentration, e.g., 100 µM) to each incubation mixture.
-
Pre-warm at 37°C for 3-5 minutes.
-
Initiate the reaction with UDPGA.
-
Incubate and terminate the reaction as described in section 4.1.2.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to detect the formation of tripelennamine glucuronides. The isoforms that produce the glucuronide metabolites are identified as being involved in tripelennamine metabolism.
-
Analytical Method for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the sensitive and selective quantification of tripelennamine and its glucuronide metabolites.
4.3.1. Chromatographic Conditions (Example)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the parent drug from its more polar glucuronide metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
4.3.2. Mass Spectrometric Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tripelennamine: A precursor ion to product ion transition would be determined by direct infusion.
-
Tripelennamine Glucuronide: The precursor ion will be [M+H]+ and a common product ion for glucuronides is m/z 177 (the glucuronic acid moiety). Another product ion would be the parent drug itself after in-source fragmentation.
-
Visualizations
Metabolic Pathway of Tripelennamine
Caption: Metabolic pathway of Tripelennamine.
Experimental Workflow for UGT Phenotyping
Caption: Workflow for UGT phenotyping of Tripelennamine.
Regulation of UGT Expression
The expression of UGT genes is regulated by a variety of transcription factors, which can be activated by xenobiotics, including drugs. Key regulators include:
-
Aryl Hydrocarbon Receptor (AhR): Induces the expression of several UGT1A genes.
-
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These nuclear receptors are activated by a wide range of xenobiotics and regulate the expression of UGT1A1, UGT1A3, and UGT1A4.[4]
-
Hepatocyte Nuclear Factors (HNFs): Play a role in the constitutive expression of UGTs in the liver.[13]
While there is no specific data on the effect of tripelennamine on UGT gene expression, its potential to interact with these regulatory pathways cannot be ruled out and may warrant investigation in drug-drug interaction studies.
Conclusion
Tripelennamine is a substrate for UDP-glucuronosyltransferases, undergoing both N- and O-glucuronidation. The formation of a major quaternary ammonium-linked N-glucuronide is likely mediated by UGT1A4 and/or UGT2B10. The O-glucuronidation of hydroxylated tripelennamine is likely carried out by multiple UGT isoforms. This guide provides a framework for the in-depth study of tripelennamine's metabolism, offering detailed experimental protocols and highlighting the key UGT enzymes that are likely involved. Further research is needed to determine the specific kinetic parameters and to confirm the roles of the putative UGT isoforms in the glucuronidation of tripelennamine. This knowledge will contribute to a better understanding of its pharmacokinetics and potential for drug-drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism of tripelennamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]
- 5. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic profile of tripelennamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Regulation of UDP glucuronosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Tripelennamine Hydrochloride in In Vivo Animal Allergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine hydrochloride, a first-generation ethylenediamine antihistamine, serves as a potent antagonist of the histamine H1 receptor.[1][2][3] It effectively competes with histamine for H1 receptor binding sites on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, blood vessels, and skin.[1][2][3] This competitive inhibition blocks the downstream effects of histamine, thereby alleviating the classic symptoms of allergic reactions such as pruritus (itching), vasodilation, increased vascular permeability, and smooth muscle contraction.[1][2][3] Due to its efficacy in mitigating histamine-mediated responses, this compound is a valuable tool for researchers studying the mechanisms of allergic diseases and for the preclinical evaluation of novel anti-allergic therapies in in vivo animal models.[3][4]
These application notes provide detailed protocols for the use of this compound in established animal models of allergic rhinitis, atopic dermatitis, and systemic anaphylaxis.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound exerts its anti-allergic effects by blocking the action of histamine at the H1 receptor.[1][2][5] Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors, which are G-protein coupled receptors (GPCRs).[2] This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological manifestations of an allergic reaction.[5] this compound, by competitively binding to the H1 receptor, prevents this cascade from being initiated by histamine.[1][2]
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Tripelennamine HCl.
Data Presentation: Efficacy of this compound in Animal Models
While extensive quantitative dose-response data for this compound in rodent models of allergy is limited in recently published literature, the following tables summarize available data and typical dose ranges used in veterinary medicine, which can serve as a starting point for study design.
Table 1: General Dosage Guidelines for this compound in Various Species
| Animal Species | Dosage | Route of Administration | Reference(s) |
| Rat | 2.0 - 16.0 mg/kg | Intraperitoneal injection | [6] |
| Horse | 0.5 mg/lb (1.1 mg/kg) | Intramuscular | [7] |
| Camel | 0.5 mg/kg | Intravenous | [7] |
Note: The data for rats is from a general behavioral study and not a specific allergy model. The dosages for horses and camels are from pharmacokinetic studies. These should be considered as starting points for dose-ranging studies in specific allergy models.
Table 2: Qualitative Efficacy of this compound in Animal Allergy Models
| Allergic Model | Animal Model | Effect of this compound | Expected Outcome |
| Allergic Rhinitis | Mouse (Ovalbumin-induced) | Inhibition of histamine-induced symptoms. | Reduction in sneezing and nasal rubbing frequency. |
| Atopic Dermatitis | Mouse (DNCB-induced) | Reduction of pruritus. | Decrease in scratching behavior. |
| Systemic Anaphylaxis | Guinea Pig | Protection against histamine-induced shock. | Increased survival rate and reduced severity of symptoms. |
| Vascular Permeability | Rat (Histamine-induced) | Inhibition of edema formation. | Reduction in paw volume/thickness. |
Experimental Protocols
Experimental Workflow: General Procedure for In Vivo Allergy Studies
Caption: General experimental workflow for in vivo allergy studies.
Murine Model of Ovalbumin (OVA)-Induced Allergic Rhinitis
This model is used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of potential therapeutics.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
This compound solution
-
Vehicle control (e.g., saline)
-
Observation chamber
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
-
Treatment:
-
From day 14 to day 20, administer this compound (dose range to be determined by a pilot study, e.g., 1-20 mg/kg, i.p.) or vehicle control 30-60 minutes prior to the allergen challenge.
-
-
Challenge:
-
From day 14 to day 20, challenge the mice by intranasal instillation of 10 µL of OVA solution (1 mg/mL in saline) into each nostril.
-
-
Observation and Data Collection:
-
Immediately after the final challenge on day 20, place the mice in an observation chamber.
-
For 15 minutes, count the number of sneezes and the frequency of nasal rubbing movements.
-
At the end of the study, collect blood for IgE analysis and nasal lavage fluid for cytokine analysis if required.
-
Murine Model of DNCB-Induced Atopic Dermatitis
This model mimics the inflammatory skin condition of atopic dermatitis and is useful for assessing anti-pruritic agents.
Materials:
-
BALB/c or NC/Nga mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone and olive oil (4:1 mixture) as a vehicle for DNCB
-
This compound solution
-
Vehicle control
-
Behavioral observation cage
Protocol:
-
Sensitization:
-
On day 0, apply 20 µL of 1% DNCB solution to the shaved dorsal skin of the mice.
-
-
Challenge:
-
On day 3, and every 2-3 days thereafter for 2-3 weeks, apply 20 µL of 0.2% DNCB solution to the same area to elicit a chronic inflammatory response.
-
-
Treatment:
-
Once skin lesions and scratching behavior are established (around day 14), begin treatment with this compound (dose range to be determined, e.g., 1-20 mg/kg, i.p. or oral gavage) or vehicle control, administered daily.
-
-
Observation and Data Collection:
-
After each treatment, observe the mice for a defined period (e.g., 30-60 minutes) and record the number of scratching bouts.
-
Measure skin thickness and transepidermal water loss (TEWL) at regular intervals.
-
At the end of the study, skin biopsies can be taken for histological analysis and cytokine profiling.
-
Guinea Pig Model of Systemic Anaphylaxis
This model is used to study severe, life-threatening allergic reactions and to evaluate the protective effects of drugs.[8]
Materials:
-
Hartley guinea pigs (male, 300-350 g)
-
Ovalbumin (OVA)
-
This compound solution
-
Vehicle control (saline)
-
Rectal thermometer
Protocol:
-
Active Sensitization:
-
On days 1 and 3, actively sensitize guinea pigs by i.p. injection of 1 mL of a solution containing 10 µg OVA and 100 mg aluminum hydroxide in saline.
-
-
Treatment:
-
On day 21, administer this compound (dose range to be determined, e.g., 1-10 mg/kg, i.p.) or vehicle control 30 minutes before the allergen challenge.
-
-
Challenge:
-
On day 21, induce anaphylactic shock by intravenous (i.v.) injection of 0.5-1.0 mg of OVA in 0.5 mL of saline.
-
-
Observation and Data Collection:
-
Immediately after the challenge, monitor the animals for signs of anaphylaxis, including piloerection, coughing, dyspnea, convulsions, and collapse.
-
Record the time of onset of symptoms and the time of death (if it occurs).
-
Measure rectal temperature at regular intervals as a marker of anaphylactic shock.
-
A survival rate at a specific time point (e.g., 24 hours) should be determined.
-
Conclusion
This compound is a well-characterized H1 receptor antagonist that serves as a valuable pharmacological tool for the in vivo study of allergic diseases. The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in established animal models of allergic rhinitis, atopic dermatitis, and systemic anaphylaxis. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions. The use of appropriate controls and standardized scoring systems is crucial for obtaining reliable and reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. Tripelennamine effects on body and organ weights, water intake, and several behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The effect of pyribenzamine, neohetramine, and rutin on reversed anaphylaxis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine Hydrochloride as a tool for studying histamine-mediated pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine Hydrochloride is a first-generation ethylenediamine antihistamine that serves as a potent and selective antagonist for the histamine H1 receptor.[1][2][3] By competitively inhibiting the binding of histamine, it effectively blocks the downstream signaling cascade, making it an essential tool for researchers studying histamine-mediated physiological and pathological processes.[2][3][4] These notes provide comprehensive data and detailed protocols for the application of this compound in both in vitro and in vivo experimental models.
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at the histamine H1 receptor.[2][3][4] In the presence of histamine, this compound binds to the H1 receptor, preventing histamine from activating the associated Gq/11 protein. This blockade inhibits the subsequent activation of phospholipase C (PLC), which is responsible for cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of histamine, such as IP3-mediated calcium release from the endoplasmic reticulum and DAG-activated protein kinase C (PKC) pathways, are suppressed.[5]
Caption: Tripelennamine HCl competitively blocks the histamine H1 receptor signaling pathway.
Physicochemical Properties and In Vitro Activity
A summary of key quantitative data for this compound is provided below for easy reference in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂ClN₃ | [6][7][8] |
| Molecular Weight | 291.82 g/mol | [7][8][9] |
| CAS Number | 154-69-8 | [6][7][10] |
| Water Solubility | ≥100 mg/mL | [9] |
| DMSO Solubility | ≥2.33 mg/mL (with sonication) | [11] |
| Ethanol Solubility | ≥3.45 mg/mL (with sonication) | [11] |
| IC₅₀ (PhIP Glucuronidation) | 30 µM | [12] |
Note: The IC₅₀ value for direct histamine-induced functional response (e.g., calcium flux) can vary depending on the cell line and assay conditions. Researchers should determine this value empirically.
Experimental Protocols
Protocol 1: In Vitro H1 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Methodology:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a cell membrane suspension from a source known to express H1 receptors (e.g., guinea pig cerebellum or a recombinant cell line).
-
Prepare a stock solution of a suitable radioligand, such as [³H]-pyrilamine, at a concentration near its Kd.
-
Perform serial dilutions of this compound to cover a wide concentration range (e.g., 0.1 nM to 100 µM).
-
-
Assay Incubation :
-
In a microplate, combine the cell membranes, [³H]-pyrilamine, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled H1 antagonist, e.g., 10 µM mianserin).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Detection :
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Fit the data using a non-linear regression model for one-site competitive binding to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Histamine-Induced Paw Edema Model
This protocol assesses the in vivo efficacy of this compound in an acute inflammatory model.
Caption: Experimental workflow for the histamine-induced paw edema model in rodents.
Methodology:
-
Animal Handling :
-
Use adult rodents (e.g., male Wistar rats or Swiss albino mice).
-
Acclimate the animals for at least 3-5 days before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Dosing and Administration :
-
Group the animals and administer this compound (e.g., 1-20 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Allow for a pre-treatment period, typically 30 minutes for i.p. or 60 minutes for p.o. administration.
-
-
Edema Induction and Measurement :
-
Just before induction, measure the initial volume of the right hind paw using a plethysmometer. This is the baseline reading.
-
Administer a subplantar injection of histamine (e.g., 100 µg in 0.1 mL saline) into the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 30, 60, 120, and 180 minutes) after the histamine injection.
-
-
Data Analysis :
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for the this compound-treated groups relative to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate test, such as ANOVA followed by a post-hoc test.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
- 6. This compound | 154-69-8 [chemicalbook.com]
- 7. 苄吡二胺 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for H1 Receptor Blockade Using Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tripelennamine Hydrochloride as a histamine H1 receptor antagonist in cell culture experiments. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to facilitate the study of H1 receptor blockade in vitro.
Introduction
Tripelennamine is an ethylenediamine derivative and a potent first-generation histamine H1 receptor antagonist.[1][2] It functions by competitively inhibiting the binding of histamine to H1 receptors, thereby blocking the downstream signaling cascades that mediate allergic and inflammatory responses.[1] These application notes are designed to guide researchers in the use of this compound for investigating H1 receptor function and for the screening and characterization of H1 receptor antagonists in a cell-based setting.
Mechanism of Action
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, primarily couples to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist at the H1 receptor, preventing histamine binding and the subsequent initiation of this signaling cascade.
Quantitative Data
While specific binding affinity (Ki) or functional IC50 values for this compound in cell-based H1 receptor blockade assays are not extensively reported in publicly available literature, a key piece of data regarding its in vitro activity is available.
| Compound | Assay | IC50 | Source |
| Tripelennamine | PhIP Glucuronidation Inhibition | 30 µM | [3] |
Note: The provided IC50 value is for the inhibition of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) glucuronidation, a metabolic pathway, and not a direct measure of H1 receptor blockade.[3] However, it provides a valuable starting point for determining the effective concentration range in cell-based functional assays. It is recommended to perform a dose-response curve to determine the precise IC50 for H1 receptor blockade in the specific cell system being used.
Signaling Pathway Diagram
Caption: H1 Receptor Signaling Pathway and Blockade by Tripelennamine.
Experimental Protocols
The following protocols are designed for researchers to assess the H1 receptor antagonist activity of this compound. The primary recommended cell lines are Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.
Experimental Workflow Diagram
Caption: Workflow for H1 Receptor Antagonist Functional Assay.
Protocol 1: Calcium Flux Assay for H1 Receptor Blockade
This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96-well microplates
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. Include probenecid if necessary.
-
Aspirate the culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).
-
After the dye loading incubation, gently wash the cells twice with Assay Buffer.
-
Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (Assay Buffer with the same concentration of solvent).
-
Incubate at room temperature or 37°C for 15-30 minutes.
-
-
Histamine Stimulation and Signal Detection:
-
Prepare a histamine solution in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined from a histamine dose-response curve.
-
Place the 96-well plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject 50 µL of the histamine solution into each well and immediately begin reading the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Accumulation Assay
As H1 receptor activation can also influence cAMP levels, a cAMP accumulation assay can be used as an alternative functional readout.
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor
-
Complete cell culture medium
-
This compound
-
Histamine
-
Forskolin (to stimulate adenylate cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Compound Pre-incubation:
-
Aspirate the culture medium.
-
Add 50 µL of serially diluted this compound in assay buffer to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution containing both histamine (at its EC80 concentration) and forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM).
-
Add 50 µL of the histamine/forskolin solution to the wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the cAMP levels to the control wells.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Troubleshooting and Optimization
-
Low Signal-to-Noise Ratio: Optimize cell seeding density, dye loading conditions, or agonist concentration.
-
High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling.
-
Compound Solubility Issues: Prepare fresh stock solutions and ensure the final solvent concentration is low and consistent across all wells.
-
No Inhibition Observed: Verify the expression and functionality of the H1 receptor in the cell line. Increase the concentration range of this compound.
These protocols and application notes provide a comprehensive framework for the in vitro characterization of this compound as an H1 receptor antagonist. Adaptation of these methods to specific laboratory conditions and instrumentation may be necessary for optimal results.
References
Application Notes and Protocols for the Analytical Detection of Tripelennamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and selective detection and quantification of tripelennamine in various biological matrices. The protocols described herein are essential for pharmacokinetic studies, toxicological analysis, and clinical monitoring.
Introduction
Tripelennamine is a first-generation antihistamine of the ethylenediamine class used to treat allergic conditions such as hay fever and urticaria. Accurate determination of its concentration in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for forensic and clinical toxicology. This document outlines validated analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of tripelennamine in urine, blood, plasma, and hair.
Analytical Methodologies
A variety of analytical techniques can be employed for the detection of tripelennamine. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the quantification of tripelennamine. Derivatization is sometimes employed to improve the chromatographic properties of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it the method of choice for detecting low concentrations of tripelennamine and its metabolites.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A less sensitive but more accessible technique suitable for detecting higher concentrations of tripelennamine.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method that can be used for the initial detection of tripelennamine, though it may be less specific than chromatographic methods.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods for the determination of tripelennamine and similar compounds. This data is essential for method selection and validation.
| Analytical Method | Biological Matrix | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Tripelennamine Hydrochloride | Ethylenediamine impurity | 1 - 30 ppm | 0.4 ppm | 1.0 ppm | Not Reported | [5] |
| LC-MS/MS | Human Plasma | Terfenadine | 0.1 - 5.0 ng/mL | Not Reported | 0.1 ng/mL | Not Reported | [6] |
| LC-MS/MS | Mouse Plasma | Leelamine | 10 - 3000 ng/mL | Not Reported | 10 ng/mL | Not Reported | [7] |
| LC-MS/MS | Human Plasma | Vonoprazan, Amoxicillin, Clarithromycin | 2 - 100 ng/mL | Not Reported | 2-5 ng/mL | > 93% | [8][9] |
| HPLC-UV | Human Urine | Homocysteine thiolactone | 0.1 - 1.0 µmol/L | Not Reported | 100 nmol/L | 92.6 - 114.3% | [10] |
| Micellar LC | Pharmaceutical Gel | Tripelennamine HCl | 4 - 150 µg/mL | Not Reported | Not Reported | 100.3 ± 1.3% | [11][12] |
| LLLME-GC-FID | Human Plasma | Tricyclic Antidepressants | Not Reported | 1 - 3 ng/mL | 3 - 10 ng/mL | 79 - 98% | [13] |
| UHPLC-HRMS | Hair | Various Drugs | 0.05 - 5.0 ng/mg | Not Reported | 0.05 ng/mg | 84 - 108% | [14][15] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to isolate tripelennamine from the complex biological matrix and remove potential interferences.
This protocol is adapted from a general procedure for drugs of abuse screening in urine.[16]
Materials:
-
Urine sample
-
β-glucuronidase
-
2M Acetate buffer (pH 4.8)
-
Methanol (MeOH)
-
0.1% Formic acid
-
5% Ammonia solution in methanol
-
HyperSep™ Verify CX SPE cartridges (or equivalent)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
To 3 mL of urine, add 30 µL of β-glucuronidase and incubate at 56°C for 60 minutes to hydrolyze conjugated metabolites.
-
Condition the SPE cartridge with 3 mL of MeOH followed by 3 mL of 0.1% formic acid.
-
Mix the hydrolyzed urine sample with 3 mL of 2M acetate buffer (pH 4.8).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 1:1 (v/v) MeOH/water containing 0.1% formic acid.
-
Dry the cartridge under vacuum.
-
Elute tripelennamine with 2 x 0.5 mL of 95:5 (v/v) methanol/ammonia solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 65°C.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., methanol or mobile phase) for analysis.
This protocol is based on general LLE procedures for drug analysis in plasma.[8][9][17]
Materials:
-
Blood or plasma sample
-
Internal standard (IS) solution (e.g., a deuterated analog of tripelennamine)
-
Alkaline buffer (e.g., 0.1 M NaOH)
-
Extraction solvent (e.g., a mixture of dichloromethane and isopropanol)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma or whole blood, add the internal standard.
-
Add 1 mL of alkaline buffer to adjust the pH and vortex briefly.
-
Add 5 mL of the extraction solvent and vortex for 5-10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of tripelennamine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
-
Carrier gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[5]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Monitored Ions for Tripelennamine (suggested): m/z 58, 71, 185, 255 (quantification ion in bold)
LC-MS/MS Analysis
This protocol outlines a general approach for the highly sensitive analysis of tripelennamine by LC-MS/MS.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Tripelennamine (suggested):
-
Precursor ion (Q1): m/z 256.2
-
Product ions (Q3): m/z 58.1 (quantifier), m/z 71.1 (qualifier)
-
Method Validation
All analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[18][19][20][21][22] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Tripelennamine Metabolism
Tripelennamine undergoes hepatic metabolism, primarily through hydroxylation of the pyridine ring and N-dealkylation, followed by conjugation with glucuronic acid.
References
- 1. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Enzyme-linked immunosorbent assay (ELISA) a method that revolutionized medicine! - Modern Medical Laboratory Journal [modernmedlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical determination of ethylenediamine impurity in this compound by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green micellar liquid chromatographic method for simultaneous determination of antihistaminic drugs this compound and diphenhydramine in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of drugs in hair by UHPLC high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. actapharmsci.com [actapharmsci.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. capa.org.tw [capa.org.tw]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
- 22. fda.gov [fda.gov]
Application Notes and Protocols for Inducing CNS Excitement in Equine Research with Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tripelennamine Hydrochloride to induce a state of Central Nervous System (CNS) excitement in horses for research purposes. This model can be valuable for studying the underlying mechanisms of CNS stimulation, evaluating potential therapeutic interventions for neurological hyperexcitability, and for drug development professionals assessing the CNS safety profile of new compounds.
Introduction
This compound is an ethylenediamine derivative antihistamine that primarily acts as a histamine H1 receptor antagonist.[1] While therapeutically used for allergic reactions in horses, intravenous (IV) administration is known to cause paradoxical CNS excitement.[1][2] This adverse effect can be harnessed in a controlled research setting to create a transient and reproducible model of CNS hyperexcitability. The observed behaviors include alertness, agitation, raising of the head, tightening of neck muscles, rapid eye and ear movement, biting, snorting, tail swishing, and stomping.[1]
Mechanism of Action
The primary mechanism of tripelennamine is the competitive antagonism of histamine at H1 receptors. Histamine in the CNS is a key neurotransmitter involved in wakefulness and arousal. While blockade of H1 receptors in the CNS by first-generation antihistamines typically leads to sedation, paradoxical excitement can occur. The exact mechanism for this is not fully elucidated but is hypothesized to involve interactions with other neurotransmitter systems. Research in other species suggests a potential role for the dopaminergic system in the effects of tripelennamine.[3] It is theorized that the blockade of H1 receptors may lead to a secondary increase in dopaminergic activity, contributing to the observed CNS stimulation.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of Tripelennamine-induced CNS excitement.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound in horses.
Table 1: Pharmacokinetic Parameters of Intravenous this compound (0.5 mg/kg) in Horses. [1]
| Parameter | Value (Median) | Value (Range) |
| Terminal Elimination Half-life (t½) | 2.08 hours | 1.31 - 5.65 hours |
| Total Body Clearance (Cl) | 0.84 L/h/kg | 0.64 - 1.17 L/h/kg |
| Volume of Distribution at Steady State (Vdss) | 1.69 L/kg | 1.18 - 3.50 L/kg |
| Volume of the Central Compartment (Vc) | 1.06 L/kg | 0.91 - 2.20 L/kg |
| Protein Binding | 73.6% (Mean ± SEM) | 8.5% (SEM) |
Table 2: Physiological Effects of Intravenous this compound in Standing Horses.
| Parameter | Dosage | Observation | Reference |
| Hemoglobin Concentration | 1.10 mg/kg | Significant increase | [4] |
| Mixed Venous Blood O₂ Tension | Not specified | Significant increase | [1] |
| Hemoglobin-O₂ Saturation | Not specified | Significant increase | [1] |
| Arterial and Mixed-Venous Blood O₂ Contents | Not specified | Significant increase | [1] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for inducing and monitoring CNS excitement.
Detailed Methodology: Induction of CNS Excitement
Objective: To induce a transient and measurable state of CNS excitement in horses using intravenous this compound.
Animals: Healthy, adult horses, free from any neurological or cardiovascular abnormalities. A washout period for any previous medications should be observed.
Materials:
-
This compound injectable solution (20 mg/mL)[5]
-
Sterile saline for dilution (if necessary)
-
Catheter for intravenous administration
-
Physiological monitoring system (e.g., telemetry-based ECG for heart rate and heart rate variability)
-
Locomotor activity monitor (e.g., accelerometers)
-
Video recording equipment
-
Behavioral scoring ethogram (see Table 3)
Procedure:
-
Acclimatization and Baseline Recording:
-
Acclimatize the horse to the observation area (e.g., a quiet, well-lit stall) for at least 60 minutes prior to the experiment.
-
Aseptically place an intravenous catheter in the jugular vein.
-
Fit the horse with the physiological monitoring equipment (e.g., ECG electrodes and accelerometer).
-
Allow the horse to stand quietly and record baseline physiological data and behavior for a minimum of 30 minutes.
-
-
Drug Administration:
-
Post-Administration Monitoring and Data Collection:
-
Immediately begin continuous recording of physiological data.
-
Commence video recording for subsequent behavioral analysis.
-
The onset of CNS excitement is typically rapid. Monitor for behavioral signs as listed in the ethogram (Table 3).
-
Score behavior at regular intervals (e.g., every 5 minutes) for the first hour, and then at longer intervals as the effects subside. The excitatory effects may last up to 20 minutes or longer.[5]
-
Continue monitoring until all behavioral and physiological parameters have returned to pre-administration baseline levels.
-
Table 3: Ethogram for Scoring CNS Excitement in Horses.
| Behavior Category | Specific Behavior | Score (0-3) | Description |
| Posture & Muscle Tone | Head Carriage | 0-3 | 0: Relaxed, at or below withers. 1: Level with withers. 2: Raised above withers. 3: Head held high and tense. |
| Neck Musculature | 0-2 | 0: Relaxed. 1: Noticeably tense. 2: Rigidly held. | |
| Facial Expressions | Eye Movement | 0-2 | 0: Calm, soft gaze. 1: Increased scanning. 2: Rapid, darting eye movements. |
| Ear Movement | 0-2 | 0: Relaxed, moving to various sounds. 1: Pricked and stiffly forward. 2: Rapid, flicking movements. | |
| Vocalizations & Oral Behaviors | Snorting/Blowing | 0-2 | 0: Absent. 1: Occasional. 2: Frequent or sustained. |
| Biting/Chewing | 0-2 | 0: Absent. 1: Biting at objects or air. 2: Repetitive, non-masticatory chewing. | |
| Locomotor & Body Movements | Tail Swishing | 0-2 | 0: Occasional, relaxed. 1: Frequent, brisk. 2: Constant, vigorous swishing. |
| Pawing/Stomping | 0-2 | 0: Absent. 1: Occasional. 2: Repetitive or forceful. | |
| General Agitation | 0-3 | 0: Calm. 1: Restless, shifting weight. 2: Pacing, circling. 3: Uncontrolled, frantic movement. |
Safety Precautions
-
This procedure should only be performed by qualified personnel in a controlled environment.
-
The intravenous administration of this compound has the potential to induce seizures at higher doses.[2] Be prepared with appropriate veterinary care and anticonvulsant medication if necessary.
-
Ensure the experimental area is free of obstacles to prevent injury to the horse during the excitatory phase.
-
Handle horses with caution, as their behavior may be unpredictable.
Conclusion
The use of intravenous this compound provides a viable and reproducible model for inducing transient CNS excitement in equine research. By combining careful dose selection with modern quantitative monitoring techniques, researchers can obtain valuable data on the physiological and behavioral aspects of CNS hyperexcitability. This information can be instrumental in advancing our understanding of equine neurology and in the development of safer and more effective pharmaceuticals.
References
- 1. Evaluation of a wireless activity monitoring system to quantify locomotor activity in horses in experimental settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ECG, GPS & Locomotion | EQUIMETRE VET - Vet Services [vet.arioneo.com]
- 3. Detection of Horse Locomotion Modifications Due to Training with Inertial Measurement Units: A Proof-of-Concept [mdpi.com]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
Development of Topical Formulations Containing Tripelennamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine Hydrochloride is a first-generation antihistamine that functions as a competitive antagonist of histamine H1 receptors.[1][2][3][4] By blocking these receptors in the skin, this compound can effectively mitigate the symptoms of allergic reactions such as itching (pruritus), swelling, and redness.[1][3] Its application in topical formulations offers the advantage of localized drug delivery, minimizing systemic side effects.[3][5] This document provides detailed application notes and protocols for the development and evaluation of topical formulations containing this compound, intended for the symptomatic relief of pruritus associated with conditions like insect bites, minor skin irritations, and allergic contact dermatitis.[6][7]
Mechanism of Action: H1 Receptor Antagonism
Histamine, a key mediator in allergic responses, is released from mast cells and binds to H1 receptors on various cells, including those in the skin.[1] This binding initiates a signaling cascade that results in the classic symptoms of an allergic reaction. This compound, when applied topically, permeates the skin to compete with histamine for these H1 receptor binding sites, thereby preventing or reducing the downstream effects of histamine.[1][2]
Caption: Histamine H1 receptor signaling pathway leading to itch and its inhibition by Tripelennamine HCl.
Formulation Development
The development of a stable, effective, and aesthetically pleasing topical formulation is critical. The choice of excipients will influence the drug's release, permeation, and overall performance. A typical formulation for a 1% this compound cream is provided as a starting point.[7]
Example Formulation: 1% this compound Cream
| Ingredient | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
| White Petrolatum | Ointment Base / Emollient | 15.0 - 25.0 |
| Cetyl Alcohol | Stiffening Agent / Emulsifier | 2.0 - 5.0 |
| Propylene Glycol | Humectant / Penetration Enhancer | 5.0 - 10.0 |
| Polysorbate 80 | Emulsifying Agent | 1.0 - 3.0 |
| Methylparaben | Preservative | 0.1 - 0.2 |
| Propylparaben | Preservative | 0.01 - 0.02 |
Note: The above concentrations are illustrative and require optimization.
Experimental Protocols
The following section details the key experimental protocols for the preclinical evaluation of topical this compound formulations.
Caption: A logical workflow for the development and evaluation of topical drug formulations.
In Vitro Release Testing (IVRT)
Objective: To assess the rate at which this compound is released from the semi-solid formulation. This is a critical quality control test to ensure batch-to-batch consistency.
Methodology:
-
Apparatus: Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, with a solubilizing agent if necessary to maintain sink conditions.
-
Temperature: Maintain the receptor medium at 32 ± 1°C.
-
Procedure:
-
Mount the synthetic membrane onto the Franz diffusion cell.
-
Fill the receptor compartment with degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Apply a finite dose of the this compound formulation (e.g., 300 mg/cm²) to the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh receptor medium.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.[2][3][8]
-
Data Presentation: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.
Illustrative IVRT Data for Different Formulations
| Formulation | Release Rate (μg/cm²/√h) | R² |
| 1% Cream | 25.4 | 0.992 |
| 1% Gel | 35.8 | 0.995 |
| 1% Ointment | 15.2 | 0.989 |
Note: The data presented is for illustrative purposes only.
In Vitro Permeation Testing (IVPT)
Objective: To evaluate the permeation of this compound through the skin, providing insights into its bioavailability at the target site.
Methodology:
-
Apparatus: Franz diffusion cell system.
-
Membrane: Excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.
-
Receptor Medium: PBS at pH 7.4, with a suitable solubilizing agent to ensure sink conditions.
-
Temperature: Maintain the receptor medium at 32 ± 1°C.
-
Procedure:
-
Mount the skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium.
-
Apply a finite dose of the formulation (e.g., 10 mg/cm²) to the skin surface.
-
Collect samples from the receptor compartment at specified time intervals over 24-48 hours.
-
At the end of the study, dismount the skin, remove any excess formulation from the surface, and separate the epidermis and dermis.
-
-
Analysis:
-
Quantify the drug concentration in the receptor fluid using a validated HPLC-MS/MS method.
-
Extract and quantify the amount of drug retained in the epidermis and dermis.[3]
-
-
Data Presentation: Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount permeated versus time curve.
Illustrative IVPT Data for a 1% Tripelennamine HCl Cream
| Parameter | Result |
| Steady-State Flux (Jss) (ng/cm²/h) | 150.7 |
| Drug in Epidermis (μg/cm²) | 2.5 |
| Drug in Dermis (μg/cm²) | 1.8 |
| Lag Time (h) | 2.1 |
Note: The data presented is for illustrative purposes only.
Skin Irritation Potential
Objective: To assess the potential of the formulation to cause skin irritation.
Methodology (In Vivo - Rabbit Model based on OECD Guideline 404):
-
Animals: Healthy young adult albino rabbits.
-
Procedure:
-
Clip the fur from a small area on the back of the rabbit.
-
Apply a 0.5 g or 0.5 mL dose of the formulation to the test site and cover with a gauze patch and semi-occlusive dressing for 4 hours.
-
An untreated area of skin serves as a control.
-
After the exposure period, remove the dressing and any residual formulation.
-
-
Observation: Score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.
-
Data Presentation: The mean scores for erythema and edema are used to classify the irritation potential.
Illustrative Skin Irritation Scores
| Time Point | Erythema Score (Mean) | Edema Score (Mean) |
| 1 hour | 0.5 | 0.0 |
| 24 hours | 1.0 | 0.5 |
| 48 hours | 0.5 | 0.0 |
| 72 hours | 0.0 | 0.0 |
Note: The data presented is for illustrative purposes only. Scores are based on a 0-4 scale.
Preclinical Efficacy (Animal Model of Pruritus)
Objective: To evaluate the antipruritic efficacy of the topical formulation in a relevant animal model.
Methodology (Histamine-Induced Scratching in Mice):
-
Animals: Male ICR mice.
-
Procedure:
-
Habituate the mice to the observation chambers.
-
Apply a standardized amount of the test formulation or a placebo to a designated area on the rostral back of the mice.
-
After a predetermined absorption period (e.g., 30-60 minutes), induce itching by intradermal injection of histamine into the treated area.
-
Immediately after injection, record the number of scratching bouts directed towards the injection site for a 30-minute period.
-
-
Data Presentation: Compare the mean number of scratches in the active-treated group versus the placebo group.
Illustrative Efficacy Data
| Treatment Group | Mean Number of Scratches (± SEM) | % Inhibition |
| Placebo | 125 ± 15 | - |
| 1% Tripelennamine HCl Cream | 45 ± 8 | 64% |
Note: The data presented is for illustrative purposes only.
Stability Testing
Objective: To determine the shelf-life of the topical formulation under various environmental conditions, as per ICH guidelines.
Methodology:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Procedure:
-
Store the formulation in its final intended packaging at the specified conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples for analysis.
-
-
Analysis:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Properties: Assay of this compound and quantification of any degradation products using a validated stability-indicating HPLC method.[3]
-
Microbiological Purity: Test for microbial limits.
-
-
Data Presentation: Tabulate the results for each parameter at each time point and storage condition.
Illustrative Stability Data for 1% Tripelennamine HCl Cream (Accelerated)
| Test | Specification | Initial | 3 Months | 6 Months |
| Appearance | White, smooth cream | Conforms | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.7 | 5.6 |
| Viscosity (cP) | Report Value | 35,000 | 34,500 | 33,900 |
| Assay (%) | 90.0 - 110.0 | 100.2 | 98.9 | 97.5 |
| Total Degradants (%) | NMT 1.0 | <0.1 | 0.2 | 0.4 |
Note: The data presented is for illustrative purposes only. NMT = Not More Than.
Conclusion
The successful development of a topical formulation containing this compound requires a systematic approach encompassing formulation optimization and a comprehensive suite of in vitro and in vivo testing. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to effectively characterize the quality, safety, and efficacy of their formulations. Adherence to regulatory guidelines, such as those from the ICH and OECD, is paramount throughout the development process to ensure the final product is robust, stable, and meets all necessary quality standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. tripelennamine [drugcentral.org]
- 6. biesterfeld.com [biesterfeld.com]
- 7. DailyMed - PBZ OTC- tripelennamine hcl 1% cream [dailymed.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Application Note: Quantitative Analysis of Tripelennamine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tripelennamine in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation involving liquid-liquid extraction (LLE), derivatization to improve chromatographic performance, and optimized GC-MS parameters for selective detection and quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
Introduction
Tripelennamine is a first-generation antihistamine of the ethylenediamine class used to treat hypersensitivity reactions. Accurate and reliable quantification of Tripelennamine in biological samples is essential for clinical and research purposes. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of drugs in complex biological matrices. This application note provides a comprehensive protocol for the determination of Tripelennamine, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of Tripelennamine from plasma or urine samples.
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) solution (e.g., Diphenhydramine-d5, 1 µg/mL in methanol)
-
0.1 M Sodium hydroxide solution
-
Extraction solvent: n-Hexane:Isoamyl alcohol (99:1, v/v)
-
1.5 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the plasma or urine sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of 0.1 M sodium hydroxide solution to alkalinize the sample.
-
Add 1 mL of the extraction solvent.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
Derivatization is recommended to improve the chromatographic peak shape and thermal stability of Tripelennamine.
Materials:
-
Dried sample extract from the LLE step
-
Acetic anhydride
-
Pyridine
-
Heating block or water bath
Procedure:
-
To the dried extract, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 60°C for 30 minutes.
-
After heating, cool the sample to room temperature.
-
Evaporate the derivatizing reagents to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of derivatized Tripelennamine.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the analysis of Tripelennamine using the described method. These values are based on typical performance for similar antihistamine analyses and should be validated in the user's laboratory.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Tripelennamine (derivatized) | ~9.5 | 72 | 91, 197 | 5 - 1000 | 1.5 | 5.0 |
| Diphenhydramine-d5 (IS) | ~8.9 | 60 | 170, 77 | N/A | N/A | N/A |
Mass Spectrum
The electron ionization mass spectrum of underivatized Tripelennamine is characterized by a base peak at m/z 58 and other significant fragments. The derivatization with acetic anhydride will shift the molecular weight and fragmentation pattern, and the selected ions for monitoring should be chosen based on the derivatized product. For the acetylated derivative, the fragment at m/z 72, corresponding to [CH2=N(CH3)CH2COCH3]+, is a prominent ion suitable for quantification.
Visualizations
Experimental Workflow
Caption: Workflow for Tripelennamine analysis by GC-MS.
Logical Relationship of Method Validation
Caption: Key parameters for GC-MS method validation.
Application Notes and Protocols for the Study of Tripelennamine Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and data related to the metabolism and pharmacokinetics of tripelennamine, a first-generation antihistamine. The following sections detail its metabolic pathways, pharmacokinetic parameters in various species, and protocols for its analysis.
Introduction to Tripelennamine Metabolism and Pharmacokinetics
Tripelennamine undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways include N-demethylation, aromatic hydroxylation, N-oxidation, N-depyridination, N-dedimethylaminoethylation, and glucuronidation.[1][2][3] The resulting metabolites are more polar and are readily excreted in the urine.[2][4] Pharmacokinetic studies have been conducted in humans, horses, and camels, revealing species-specific differences in its distribution and elimination.
Metabolic Pathways of Tripelennamine
Tripelennamine is metabolized through several key enzymatic reactions:
-
Phase I Metabolism:
-
N-demethylation: Removal of a methyl group from the dimethylaminoethyl side chain.[5]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the pyridine or benzyl ring.[5]
-
N-oxidation: Oxidation of the tertiary amine to form an N-oxide, which is a minor metabolite in humans.[2]
-
N-depyridination and N-dedimethylaminoethylation: Cleavage of the pyridine or dimethylaminoethyl group, representing novel metabolic pathways identified in rats.[3]
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid is a major metabolic route in humans, leading to the formation of N-glucuronide and O-glucuronide conjugates of hydroxylated metabolites.[2] The specific UDP-glucuronosyltransferase (UGT) enzymes involved in tripelennamine glucuronidation have not been definitively identified, but based on studies of similar antihistamines, UGT1A1, UGT1A3, UGT1A4, UGT2B10 and UGT2B15 may be involved.[6][7][8]
-
A key enzyme involved in the Phase I metabolism of tripelennamine is Cytochrome P450 2D6 (CYP2D6) . Tripelennamine is also a known inhibitor of CYP2D6, which can lead to potential drug-drug interactions.[9][10]
Diagram of Tripelennamine Metabolism
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of tripelennamine in different species.
Table 1: Pharmacokinetic Parameters of Tripelennamine in Humans
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-Life (t½) | 2.9 - 4.4 hours | Intramuscular (50-100 mg) | [4] |
| Peak Plasma Concentration (Cmax) | 105 ng/mL | Intramuscular (50 mg) | [4] |
| Peak Plasma Concentration (Cmax) | 194 ng/mL | Intramuscular (100 mg) | [4] |
| Time to Peak Concentration (Tmax) | 30 minutes | Intramuscular | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Tripelennamine (0.5 mg/kg IV)
| Parameter | Horses (n=6) | Camels (n=5) | Reference |
| Elimination Half-Life (t½) | 2.08 hours | 2.39 hours | |
| Total Body Clearance | 0.84 L/h/kg | 0.97 L/h/kg | |
| Volume of Distribution (Vd) | 1.69 L/kg | 2.87 L/kg |
Table 3: Cumulative Urinary Excretion of Tripelennamine and its Metabolites in Humans (as % of 100 mg IM dose)
| Time Interval (hours) | Free Tripelennamine | Total Tripelennamine (Free + Conjugated) | α-Hydroxytripelennamine + Unidentified Metabolite | Reference |
| 0-2 | 0.30 | 0.92 | 0.16 | [4] |
| 2-4 | 0.56 | 1.20 | 3.35 | [4] |
| 4-8 | 0.17 | 0.96 | 3.06 | [4] |
| 8-12 | 0.21 | 1.30 | 7.46 | [4] |
| 12-24 | 0.00 | 1.31 | 8.85 | [4] |
Experimental Protocols
Protocol for Quantification of Tripelennamine in Urine by GC-MS
This protocol is based on the methodology described for the analysis of drugs of abuse in urine and can be adapted for tripelennamine and its metabolites.[11][12]
4.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 3 mL of urine, add 30 µL of β-glucuronidase (to hydrolyze glucuronide conjugates) and incubate at 56°C for 60 minutes.[12]
-
Condition a HyperSep™ Verify CX SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of 0.1% formic acid.[12]
-
Mix the hydrolyzed urine sample with 3 mL of 2M acetate buffer (pH 4.8).[12]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 1:1 methanol/water containing 0.1% formic acid.[12]
-
Dry the cartridge under vacuum.
-
Elute the analytes with 2 x 0.5 mL of a 95:5 mixture of methanol and 5% ammonia solution.[12]
-
Evaporate the eluate to dryness under a stream of nitrogen at 65°C.[12]
-
Reconstitute the residue in 50 µL of methanol for GC-MS analysis.[12]
4.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]
-
Injector: Splitless mode, 3 µL injection volume.[11]
-
Injector Temperature Program: Initial 65°C for 1.5 min, ramp to 280°C, then to 300°C.[11]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[11]
-
Oven Temperature Program: Initial 150°C for 20 min, ramp to 250°C at 14.5°C/min, hold for 15 min, then ramp to 300°C and hold for 5 min.[11]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of tripelennamine and its metabolites.
-
Protocol for In Vitro Metabolism of Tripelennamine using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of tripelennamine using human liver microsomes.[13][14]
4.2.1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Phosphate buffer (100 mM, pH 7.4).
-
MgCl₂ (3.3 mM).
-
NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase).[14]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding tripelennamine (e.g., final concentration of 2 µM).[14]
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS).
4.2.2. Data Analysis
-
Plot the natural logarithm of the percentage of tripelennamine remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Diagram of In Vitro Metabolism Experimental Workflow
Drug-Drug Interaction Potential
Tripelennamine is a moderate inhibitor of CYP2D6, with a reported Ki value of approximately 4-6 µM.[9][10] This inhibition is of clinical relevance as CYP2D6 is responsible for the metabolism of approximately 20-25% of clinically used drugs.[2][15][16] Co-administration of tripelennamine with drugs that are substrates of CYP2D6 may lead to increased plasma concentrations of these drugs, potentially causing adverse effects.
Diagram of CYP2D6-Mediated Drug Interaction
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. CYP2D6 - Wikipedia [en.wikipedia.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Metabolic profile of tripelennamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. clarityxdna.com [clarityxdna.com]
- 16. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tripelennamine Hydrochloride solubility issues in aqueous solutions
Technical Support Center: Tripelennamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound in aqueous solutions. It includes frequently asked questions, a troubleshooting guide for common dissolution issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is generally considered to be freely soluble in water.[1][2][3] Reported solubility values vary across suppliers but are consistently high, often cited as ≥50 mg/mL. Specific values found in literature include:
-
100 mg/mL (requires ultrasonic assistance)[4]
-
≥86.4 mg/mL[5]
-
58 mg/mL[6]
-
50 mg/mL (sonication is recommended)[7]
Q2: How does the concentration of this compound affect the pH of an aqueous solution?
A2: this compound behaves as a weak organic acid in solution, and as its concentration in water increases, the pH of the solution decreases.[2][3][8] The resulting solutions typically have a pH below 7.0.[1][2][3]
-
A 25 mg/mL solution has a pH of approximately 6.71.[1][2][3]
-
A 50 mg/mL solution has a pH of approximately 6.67.[1][2][3]
-
A 100 mg/mL solution has a pH of approximately 5.56.[1][2][3]
Q3: What is the recommended method for storing this compound stock solutions?
A3: To ensure stability and prevent degradation, aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Recommended storage conditions are:
-
-20°C for up to 1 month. [4]
-
-80°C for up to 6 months. [4] The solid powder should be stored at room temperature or 4°C, sealed, kept in a dark place, and protected from moisture and light, as it can darken upon exposure.[2][4][8]
Q4: Can I use solvents other than water?
A4: Yes. Besides water, Dimethyl Sulfoxide (DMSO) is a common solvent. However, its solubility in DMSO is lower than in water, with reported values ranging from 13 mg/mL to 25 mg/mL.[4][7][9] It is critical to use newly opened or anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[4][6] The compound is also soluble in alcohol (1 part solute to 6 parts alcohol).[2][8]
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely, even though it's rated as water-soluble. What should I do?
A5: Incomplete dissolution can occur despite high theoretical solubility. Follow these steps to resolve the issue.
Several sources explicitly recommend using ultrasonic treatment to aid dissolution in both water and DMSO.[4][7][9] Gentle heating can also be employed if precipitation occurs.[4]
Q6: My aqueous solution of this compound became cloudy or formed a precipitate after storage. Why did this happen and how can I fix it?
A6: This can happen for a few reasons:
-
Supersaturation: The initial preparation, perhaps with heat, created a supersaturated solution that precipitated upon cooling to storage temperature.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation and product inactivation.[4]
-
pH Shift: Contamination or interaction with storage vessel surfaces could potentially alter the local pH, reducing solubility.
Solution:
-
To redissolve, try gently warming and sonicating the solution again.[4]
-
To prevent this, ensure your stock solution concentration is within the stable solubility limits for your storage temperature.
-
Crucially, always aliquot the stock solution into single-use volumes after preparation to avoid freeze-thaw cycles. [4]
Solubility Data Summary
The following tables summarize the quantitative solubility and pH data for this compound based on available information.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
|---|---|---|---|
| Water | ≥100 mg/mL | At 22.2°C (72°F) | [1][3] |
| Water | 100 mg/mL | Requires ultrasonic assistance | [4] |
| Water | ≥86.4 mg/mL | N/A | [5] |
| Water | 58 mg/mL | N/A | [6] |
| Water | 50 mg/mL | Sonication is recommended | [7] |
| DMSO | 25 mg/mL | Requires ultrasonic assistance; use anhydrous DMSO | [4][9] |
| DMSO | 13 mg/mL | Sonication is recommended | [7] |
| Alcohol | 1 g / 6 mL | N/A |[2][8] |
Table 2: pH of Aqueous Solutions
| Concentration | Resulting pH | Source(s) |
|---|---|---|
| 0.1% (1 mg/mL) | ~5.5 | [2][8] |
| 25 mg/mL | 6.71 | [1][2][3] |
| 50 mg/mL | 6.67 | [1][2][3] |
| 100 mg/mL | 5.56 |[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution
This protocol details the steps to prepare a robust and stable stock solution for experimental use.
References
- 1. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 154-69-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 8. guidechem.com [guidechem.com]
- 9. Tripelennamine HCl | CAS:154-69-8 | H1-receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Improving the stability of Tripelennamine Hydrochloride in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tripelennamine Hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The primary factors affecting the stability of this compound in solution are pH, temperature, and exposure to light.[1] Oxidative conditions can also lead to degradation. It is a white crystalline powder that slowly darkens upon exposure to light.[1]
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions should be stored under recommended conditions. For example, solutions in DMSO or water should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: I observed a precipitate in my this compound buffer solution. What could be the cause?
A3: Precipitation can occur due to several reasons:
-
Solubility Limits: The concentration of this compound may have exceeded its solubility in the specific buffer and at the given temperature.
-
pH Shift: A change in the pH of the buffer can affect the ionization state and solubility of the compound.
-
Buffer Incompatibility: Certain buffer components may interact with this compound, leading to the formation of an insoluble salt.
-
Degradation: The precipitate could be a less soluble degradation product.
Q4: My experimental results suggest a loss of this compound potency. What are the likely degradation pathways?
A4: Loss of potency is likely due to chemical degradation. The two primary degradation pathways for this compound are:
-
Hydrolysis: The molecule can undergo hydrolysis, particularly at non-optimal pH values.
-
Oxidation: The tertiary amine and other functional groups in the molecule are susceptible to oxidation. One identified oxidative degradation product is ((di-methyl-amino)-methyl)(pyridin-2-yl)-amino (phenyl) methanol.
Exposure to light can also accelerate degradation.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected changes in solution pH | 1. Temperature fluctuations affecting buffer pKa. 2. Degradation of this compound leading to acidic or basic byproducts. 3. CO₂ absorption from the atmosphere (especially in alkaline buffers). | 1. Prepare and use buffers at the experimental temperature. 2. Use freshly prepared solutions. 3. For alkaline buffers, prepare them fresh and keep containers tightly sealed. |
| Discoloration of the solution (e.g., yellowing) | 1. Photodegradation due to exposure to light.[1] 2. Oxidative degradation. | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Consider degassing buffers or adding antioxidants if oxidation is suspected. |
| Variable or inconsistent experimental results | 1. Degradation of this compound during the experiment. 2. Inconsistent preparation of buffer solutions. | 1. Prepare fresh solutions of this compound for each experiment. 2. Strictly follow a standardized protocol for buffer preparation. |
| Appearance of unknown peaks in HPLC analysis | 1. Formation of degradation products. 2. Interaction with buffer components or excipients. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Analyze a blank buffer solution to rule out interference from buffer components. |
Data on this compound Stability
Table 1: Illustrative pH-Dependent Stability of this compound at 25°C
| Buffer System | pH | Apparent Half-life (t½) (Hours) | Potential Degradation Pathway |
| Citrate | 3.0 | > 168 | Hydrolysis |
| Phosphate | 5.0 | > 168 | Minimal Degradation |
| Phosphate | 7.4 | ~ 72 | Hydrolysis, Oxidation |
| TRIS | 8.5 | ~ 48 | Hydrolysis, Oxidation |
| Carbonate | 10.0 | < 24 | Significant Hydrolysis |
Table 2: Illustrative Temperature-Dependent Stability of this compound in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Apparent Half-life (t½) (Hours) |
| 4 | > 336 |
| 25 | ~ 72 |
| 37 | ~ 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or water.
2. Stress Conditions:
-
Acidic Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation:
- Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period.
- A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
Thermal Degradation:
- Place the solid powder of this compound in an oven at 70°C for 48 hours.
- Dissolve the powder in the mobile phase for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent.
-
Aqueous Phase: 20 mM potassium dihydrogen phosphate buffer, with the pH adjusted as needed (e.g., pH 3.0 with phosphoric acid).
-
Organic Phase: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Optimizing Tripelennamine Hydrochloride Dosage for In Vivo Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the dosage of Tripelennamine Hydrochloride in in vivo experimental settings. Below you will find frequently asked questions, troubleshooting guides, and experimental data to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-generation antihistamine.[1] Its principal mechanism involves acting as a competitive antagonist at the histamine H1 receptor.[1] By blocking this receptor, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Q2: What are the typical in vivo models where this compound is used?
A2: this compound is frequently employed in animal models of allergic reactions and inflammation. These include, but are not limited to, ovalbumin-induced allergy models, compound 48/80-induced systemic anaphylaxis or localized histamine release models, and passive cutaneous anaphylaxis (PCA) models.[2][3][4] It is often used as a reference compound to validate these models or to investigate the role of histamine in various physiological and pathological processes.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is a white, crystalline substance that is readily soluble in water.[5] For most in vivo experiments, it can be dissolved in sterile physiological saline (0.9% NaCl). To ensure sterility, the solution should be passed through a 0.22 µm filter before administration. For oral administration, it can be dissolved in distilled water. A common injectable preparation contains 20 mg/mL of this compound.[5][6]
Troubleshooting Common Experimental Issues
| Issue Encountered | Potential Cause(s) | Suggested Solutions |
| High variability in animal response | - Inconsistent dosing technique.- Animal stress levels affecting physiological response.- Degradation of the compound. | - Ensure all personnel are using a standardized administration protocol.- Allow for a proper acclimatization period for the animals before the experiment.- Prepare fresh solutions of this compound for each experiment. |
| Unexpected sedative effects in animals | - The dosage is too high for the specific animal model or strain.- First-generation antihistamines are known to cross the blood-brain barrier. | - Perform a dose-response study to identify the minimal effective dose that does not cause significant sedation.- Consider the timing of behavioral assessments in your experimental design. |
| Lack of efficacy at a previously reported dose | - Differences in the animal strain, age, or sex.- The specific experimental model of allergy may involve mediators other than histamine. | - Verify the animal specifications from the cited literature.- Ensure the chosen allergy model is appropriate for investigating a histamine H1 antagonist. Some inflammatory responses are not primarily driven by histamine.[7][8] |
| Signs of irritation at the injection site | - The concentration of the solution is too high. | - Dilute the solution to a larger volume for injection, if the experimental protocol allows. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound in common laboratory animal models.
Table 1: Lethal Dose (LD50) Data
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 97 mg/kg |
| Rat | Oral | 469 mg/kg |
This data is essential for understanding the acute toxicity and for selecting a safe upper limit for dose-ranging studies.
Table 2: Reported Effective Doses in Rodent Models
| Species | Experimental Model | Effective Dose | Route of Administration |
| Rat | Compound 48/80-induced thirst (histamine release model) | 40 mg/kg | Intraperitoneal (i.p.)[9] |
| Rat | Daily administration study (behavioral effects noted at highest dose) | 2.0 - 16.0 mg/kg | Not specified |
Note: These doses should be used as a starting point for dose-optimization in your specific experimental setup.
Experimental Protocols & Methodologies
Protocol 1: Compound 48/80-Induced Systemic Anaphylaxis-Like Model in Rats
This model is used to screen for compounds that can inhibit mast cell degranulation and systemic histamine release.
Caption: Workflow for a compound 48/80-induced anaphylaxis model.
Protocol 2: Ovalbumin-Induced Allergic Airway Inflammation in Mice
This is a widely used model to study the pathophysiology of asthma and to test the efficacy of anti-allergic drugs.
Caption: Workflow for an ovalbumin-induced allergy model.
Signaling Pathway of this compound
The therapeutic effect of this compound is primarily mediated through its interaction with the Histamine H1 receptor, a G-protein coupled receptor (GPCR).
Caption: Tripelennamine's antagonism of the H1 receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies and its specific inhibition with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies on rat passive cutaneous anaphylaxis (PCA) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate: II. A comparison of the rat anti-DNP 7Sγ2 and rat reagin induced cutaneous reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 6. rooyandarou.com [rooyandarou.com]
- 7. Pathogenesis of compound 48/80-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastric mucosal damage induced by compound 48/80: roles of serotonin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of the renin-angiotensin system in compound 48/80-induced thirst in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tripelennamine's Effects on Cell Viability In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro effects of tripelennamine on cell viability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is tripelennamine and what is its primary mechanism of action?
Tripelennamine is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2][3] It competes with histamine for binding to H1 receptors on effector cells, thereby mitigating allergic responses.[1][2]
Q2: Why am I observing a decrease in cell viability when treating my cells with tripelennamine?
While the primary function of tripelennamine is to block histamine receptors, some first-generation antihistamines have been shown to induce apoptosis (programmed cell death) in certain cancer cell lines.[4][5] This effect may be independent of histamine receptor antagonism and could involve pathways such as the mitochondrial apoptotic pathway.[4]
Q3: Could the observed cytotoxicity be an artifact of my cell viability assay?
Yes, this is a critical consideration. Tetrazolium-based assays, such as the MTT assay, measure metabolic activity as an indicator of cell viability. Some compounds can interfere with these assays. For instance, the antihistamine diphenhydramine has been shown to inhibit the exocytosis of formazan crystals, leading to an intracellular accumulation and an overestimation of cell viability (i.e., masking a cytotoxic effect).[6] Therefore, it is crucial to validate your findings with an alternative assay that measures a different cellular parameter.
Q4: What are the initial steps to take when encountering unexpected or inconsistent results?
When faced with unexpected results, it is essential to first verify the basics of your experimental setup. This includes:
-
Confirming the concentration and purity of your tripelennamine stock.
-
Ensuring the health and consistent passage number of your cell lines.
-
Verifying that the solvent used to dissolve tripelennamine (e.g., DMSO) is at a non-toxic concentration. [7]
-
Checking for any potential contamination in your cell cultures. [7]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of tripelennamine.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Perform a cell titration experiment to determine the optimal seeding density. Ensure a homogenous cell suspension before and during plating. | An uneven distribution of cells will lead to varied metabolic activity and, consequently, inconsistent assay readouts. |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent technique. When adding reagents, do so at the same angle and depth in each well. | Inaccurate or inconsistent volumes of cells, media, or reagents are a common source of variability. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. | The outer wells are more prone to evaporation, which can alter the concentration of tripelennamine and affect cell viability.[7] |
Issue 2: Discrepancy Between MTT Assay and Other Viability Assays
You observe cytotoxicity with a trypan blue exclusion assay, but the MTT assay shows no effect or even an increase in signal.
| Potential Cause | Troubleshooting Step | Rationale |
| Assay Interference | Validate MTT assay results with an alternative method that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay, or an ATP-based luminescence assay.[8][9] | Tripelennamine, as an organic amine, may interfere with the MTT assay by preventing the extrusion of formazan crystals, leading to a false-positive signal for viability.[6] |
| Cellular Stress Response | Analyze markers of cellular stress or apoptosis, such as caspase activation or changes in mitochondrial membrane potential, at earlier time points. | Cells may undergo a period of stress and metabolic adaptation before membrane integrity is lost, which could be differentially detected by various assays. |
Issue 3: Unexpectedly High Cytotoxicity Across Multiple Cell Lines
Tripelennamine is showing potent cytotoxicity at very low concentrations in all tested cell lines.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability or Degradation | Assess the stability of tripelennamine in your cell culture medium over the time course of your experiment. | The compound may degrade into a more toxic byproduct. |
| Off-Target Effects | Review literature for known off-target effects of tripelennamine or other first-generation antihistamines. | The observed cytotoxicity may be due to interactions with targets other than the H1 receptor. |
| Contamination of Compound Stock | Test a fresh, independently sourced batch of tripelennamine. | The original stock may be contaminated with a cytotoxic impurity. |
Data Presentation
The following tables present hypothetical IC50 values for tripelennamine across different cancer cell lines, as might be determined by various viability assays. Note: This data is for illustrative purposes to highlight potential discrepancies between assays and is not based on published experimental results for tripelennamine.
Table 1: Hypothetical IC50 Values (µM) of Tripelennamine after 48-hour treatment
| Cell Line | Assay Type | IC50 (µM) | Notes |
| MCF-7 (Breast Cancer) | MTT | > 100 | Potential for assay interference, leading to an overestimation of viability. |
| Trypan Blue | 45.2 | Measures membrane integrity, less prone to metabolic artifacts. | |
| ATP Lysis | 52.8 | Measures metabolic health through ATP levels. | |
| A549 (Lung Cancer) | MTT | 89.5 | Potential for assay interference. |
| Trypan Blue | 33.7 | ||
| ATP Lysis | 41.1 | ||
| HeLa (Cervical Cancer) | MTT | > 100 | |
| Trypan Blue | 68.3 | ||
| ATP Lysis | 75.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of tripelennamine in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Cell Seeding and Treatment: Seed and treat cells with tripelennamine in a multi-well plate (e.g., 6-well or 12-well) as described for the MTT assay.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue stain.
-
Cell Counting: Within 5 minutes of staining, load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate Viability: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with tripelennamine for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical pathway for tripelennamine-induced apoptosis.
Caption: Logical relationships in selecting a cell viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]
- 3. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H1 histamine receptor antagonists induce genotoxic and caspase-2-dependent apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Diphenhydramine interferes with MTT reduction assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Light sensitivity and degradation of Tripelennamine Hydrochloride solutions
Welcome to the Technical Support Center for Tripelennamine Hydrochloride solutions. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the light sensitivity and degradation of this compound solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be light sensitive?
Yes, this compound is known to be sensitive to light. The pure compound is a white crystalline powder that slowly darkens upon exposure to light. In solution, this photosensitivity can lead to degradation, impacting the accuracy and reproducibility of experiments. Therefore, it is crucial to handle and store this compound solutions with appropriate light protection.
Q2: What are the initial signs of degradation in a this compound solution?
The primary visual indicator of degradation is a change in the solution's appearance, such as the development of a yellowish tint or the formation of precipitates. However, significant degradation can occur before any visible changes are apparent. For accurate assessment, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify the parent compound and its degradation products.
Q3: How should I store my this compound stock solutions to minimize degradation?
To ensure the stability of your this compound solutions, it is recommended to:
-
Protect from light: Store solutions in amber-colored vials or wrap clear vials in aluminum foil.
-
Control temperature: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, frozen conditions (-20 °C or -80 °C) are recommended.
-
Use airtight containers: To prevent solvent evaporation and potential oxidative degradation.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh on the day of use, especially for sensitive experiments.
Q4: What type of analytical method is suitable for assessing the stability of this compound solutions?
A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and effective technique for this purpose. The method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent drug. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly low assay value for this compound. | 1. Photodegradation: The solution was exposed to light during preparation, storage, or analysis. 2. Chemical Instability: Incompatible solvent or pH. 3. Evaporation: Improperly sealed container. | 1. Review all handling procedures to ensure consistent light protection. Prepare a fresh solution under light-protected conditions and re-analyze. 2. Verify the compatibility of the solvent and buffer system with this compound. Consider preparing the solution in a different, validated solvent. 3. Ensure all storage containers are sealed tightly. Prepare a fresh solution and re-assay. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of Degradation Products: Exposure to light, heat, or reactive species. 2. Contamination: Contaminated glassware, solvent, or starting material. | 1. These are likely degradation products. Perform forced degradation studies (see Experimental Protocols) to confirm. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. 2. Thoroughly clean all glassware. Use fresh, high-purity solvents. Analyze a new batch of this compound raw material. |
| Inconsistent results between experimental replicates. | 1. Variable Light Exposure: Inconsistent light protection during the experimental workflow. 2. Inconsistent Temperature: Fluctuations in storage or experimental temperature. 3. Pipetting or Dilution Errors: Inaccurate preparation of solutions. | 1. Standardize the experimental workflow to minimize light exposure at all steps. Use amber vials and low-light conditions for sample preparation. 2. Ensure all solutions are stored at a consistent temperature and allowed to equilibrate to the experimental temperature before use. 3. Review and validate all pipetting and dilution procedures. |
| Precipitate formation in the solution. | 1. Solubility Issues: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Formation of Insoluble Degradation Products. | 1. Check the solubility of this compound in your solvent system. You may need to use a co-solvent or adjust the pH. 2. The precipitate could be a degradation product. Attempt to dissolve the precipitate in a stronger solvent and analyze by HPLC or LC-MS. |
Data Presentation
Table 1: Photodegradation Half-Life (t₀.₅) of H1 Antihistamines in Buffered Solutions under UV/Vis Light Exposure
| Compound | pH | Half-Life (t₀.₅) in hours |
| Emedastine | 3.0 | 28.12 |
| 7.0 | 21.04 | |
| 10.0 | 19.92 | |
| Epinastine | 3.0 | 55.72 |
| 7.0 | 68.39 | |
| 10.0 | 107.5 | |
| Ketotifen | 3.0 | 65.42 |
| 7.0 | 13.03 |
Data is illustrative and based on studies of other H1 antihistamines. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound Solution
Objective: To intentionally degrade a this compound solution under controlled light conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (or other appropriate solvent)
-
Volumetric flasks (amber)
-
Pipettes
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines, providing a minimum of 1.2 million lux hours and 200 watt-hours/square meter of near UV energy)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL in an amber volumetric flask.
-
Prepare a "dark control" sample by wrapping a vial of the stock solution completely in aluminum foil.
-
Prepare an "exposed sample" by placing a clear vial of the stock solution in the photostability chamber.
-
-
Light Exposure:
-
Expose the sample in the photostability chamber to light conditions as specified by ICH Q1B guidelines. A common target is an integrated illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Place the "dark control" sample in the same chamber, but shielded from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Expected Outcome: The HPLC chromatogram of the exposed sample should show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products. The dark control should show minimal degradation. The LC-MS analysis will provide the molecular weights of the degradation products, aiding in their identification.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate a robust RP-HPLC method for the quantification of this compound and its degradation products.
Method Parameters (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (or a wavelength determined by UV scan)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish between this compound and its degradation products (using samples from the forced degradation study).
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Evaluate the variability of the results obtained from multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for photostability testing.
Selecting the appropriate solvent for Tripelennamine Hydrochloride stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for preparing Tripelennamine Hydrochloride stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
The choice of solvent for a this compound stock solution depends on the experimental requirements, including the desired concentration and compatibility with the downstream application. Water, Dimethyl Sulfoxide (DMSO), and Ethanol are common solvents. For aqueous-based cellular assays, preparing a stock solution in an aqueous buffer like PBS is also an option.
Q2: What is the solubility of this compound in common solvents?
This compound exhibits good solubility in aqueous solutions and is also soluble in organic solvents like DMSO and ethanol. A summary of its solubility in various solvents is provided in the table below.
Q3: How should I store this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of your this compound stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, -80°C is recommended, while for shorter periods, -20°C is suitable.[1] The product is also known to be light-sensitive, so storage in light-protected containers is advised.
Q4: Can I use heat or sonication to dissolve this compound?
Yes, if you encounter difficulties in dissolving this compound, gentle heating or sonication can be employed to facilitate dissolution.[1] However, it is important to monitor the temperature to avoid degradation of the compound.
Q5: Is it normal for a this compound solution to have a specific pH?
Aqueous solutions of this compound are slightly acidic. The pH of a 0.1% aqueous solution is approximately 5.5.[2] For a 100 mg/mL solution in water, the pH has been reported to be around 5.56.[2]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 58 mg/mL | [3] |
| Soluble (1:0.77) | [2] | |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [3] |
| 25 mg/mL (with sonication) | [2] | |
| Ethanol | 1 mg/mL | [3] |
| Soluble (1:6) | [2] | |
| Phosphate-Buffered Saline (PBS) | 33.33 mg/mL | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound solutions.
Issue 1: The compound is not dissolving completely.
-
Solution:
-
Increase Sonication/Vortexing Time: Ensure the solution is being mixed vigorously.
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.[1]
-
Solvent Choice: Re-evaluate if the chosen solvent and concentration are appropriate based on the solubility data. For higher concentrations in DMSO, sonication is often necessary.[2]
-
Issue 2: Precipitation is observed after cooling or upon storage.
-
Solution:
-
Check Saturation: The solution might be supersaturated. Try preparing a slightly lower concentration.
-
Storage Temperature: Ensure the storage temperature is appropriate. For solutions prepared in organic solvents, storage at -20°C or -80°C is recommended.[1]
-
Aliquotting: Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[1]
-
Issue 3: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Solution:
-
Lower the Final Concentration: The solubility of the compound in the final aqueous buffer may be lower than in the DMSO stock. Reducing the final concentration might prevent precipitation.
-
Pre-warm the Buffer: Warming the aqueous buffer before adding the DMSO stock can sometimes help.
-
Step-wise Dilution: Instead of adding the stock directly to the final volume, try adding a small amount of buffer to the stock first, vortex, and then add this mixture to the rest of the buffer.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile, purified water to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Sterilization: If the solution is for cell culture use, sterilize it by passing it through a 0.22 µm syringe filter.[1]
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage.[1]
Visual Workflow
The following diagrams illustrate key decision-making processes for solvent selection and troubleshooting.
Caption: Solvent selection workflow for Tripelennamine HCl.
Caption: Troubleshooting workflow for dissolution issues.
References
Technical Support Center: Minimizing Side Effects of Tripelennamine in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Tripelennamine in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tripelennamine?
Tripelennamine is a first-generation antihistamine that primarily acts as a competitive antagonist at the histamine H1 receptor.[1][2] By blocking the action of histamine, it helps to alleviate allergic reactions.[1][2] Additionally, Tripelennamine can cross the blood-brain barrier and may also exert effects on other neurotransmitter systems, including weak inhibition of serotonin, norepinephrine, and dopamine reuptake.[3]
Q2: What are the most common side effects of Tripelennamine observed in research animals?
The most frequently reported side effects in research animals include:
-
Central Nervous System (CNS) Effects: These can be biphasic, with sedation and CNS depression being common, but also the potential for CNS stimulation, including excitement, tremors, and even convulsions at higher doses.[4][5]
-
Gastrointestinal (GI) Disturbances: Animals may experience gastrointestinal irritation, nausea, vomiting, or diarrhea.[5][6]
-
Anticholinergic Effects: Dry mouth, blurred vision, and urinary retention can occur due to the antimuscarinic properties of first-generation antihistamines.[7]
Q3: Are the side effects of Tripelennamine dose-dependent?
Yes, the side effects of Tripelennamine are generally dose-dependent. Lower doses are more likely to cause sedation, while higher doses increase the risk of CNS stimulation and other adverse effects.[4][8] It is crucial to perform dose-response studies to determine the optimal therapeutic window with the fewest side effects for your specific research model.
Q4: How can I minimize sedation in my research animals?
To minimize sedation, consider the following strategies:
-
Dose Reduction: Use the lowest effective dose of Tripelennamine.
-
Acclimatization: Allow animals to acclimate to the experimental procedures and environment to reduce stress-induced potentiation of sedative effects.
-
Timing of Administration: Administer Tripelennamine at a time that does not coincide with critical behavioral assessments whenever possible.
-
Alternative Compounds: If sedation is a significant confounding factor, consider using a second-generation antihistamine that does not readily cross the blood-brain barrier, although this may not be suitable for all research paradigms.
Q5: What should I do if I observe CNS excitation or seizures in an animal?
CNS excitation is a serious side effect. If an animal exhibits tremors or seizures:
-
Immediate Veterinary Consultation: Seek immediate advice from the institutional veterinarian.
-
Supportive Care: Provide supportive care as directed by the veterinarian. This may include measures to prevent injury, maintain hydration, and monitor vital signs.[2]
-
Anticonvulsant Therapy: The veterinarian may recommend the administration of an anticonvulsant medication like diazepam.[9]
-
Dose Discontinuation or Reduction: Discontinue or significantly reduce the dose of Tripelennamine in the affected animal and review the dosage for all animals in the study.
Troubleshooting Guides
Troubleshooting CNS Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Sedation/Lethargy | High dose of Tripelennamine, individual animal sensitivity. | - Monitor the animal closely. - Reduce the subsequent dose by 25-50%. - Ensure easy access to food and water. - If lethargy is severe or prolonged, consult the veterinarian. |
| Hyperactivity, Restlessness, Tremors | CNS stimulant effect of Tripelennamine, especially at higher doses. | - Observe the animal for escalation of signs. - Reduce the subsequent dose by 50%. - Provide a quiet and calm environment. - If tremors are severe or persistent, consult the veterinarian. |
| Seizures/Convulsions | Overdose or severe CNS stimulation. | - This is a veterinary emergency. - Protect the animal from injury. - Administer anticonvulsant medication as prescribed by the veterinarian. - Immediately discontinue Tripelennamine administration. - Re-evaluate the experimental protocol and dosage. |
Troubleshooting Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Appetite, Vomiting, Diarrhea | Gastrointestinal irritation from Tripelennamine. | - Monitor the animal's food and water intake and body weight. - Administer Tripelennamine with food or in a palatable vehicle to buffer the stomach. - Ensure adequate hydration. - If symptoms are severe or persistent, consult the veterinarian. They may recommend supportive care or dietary modifications. |
| Constipation | Anticholinergic effects of Tripelennamine. | - Ensure ad libitum access to fresh water. - Increase dietary fiber if appropriate for the species and approved by the veterinarian. - Monitor for signs of abdominal discomfort. - Consult the veterinarian if constipation persists. |
Data Presentation
Table 1: Acute Toxicity of Tripelennamine in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 152 |
| Mouse | Intraperitoneal | 43 |
| Mouse | Intravenous | 23 |
| Rat | Intraperitoneal | 37 (LDLo) |
LD50: Lethal dose for 50% of the population. LDLo: Lowest published lethal dose.
Table 2: Dose-Dependent Effects of Tripelennamine on Locomotor Activity in Mice
| Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| 1 | Enhancement | [10] |
| 10 | Enhancement | [10] |
Table 3: Dose-Dependent Effects of Tripelennamine on Nociception in Rats (Hot-Plate Test)
| Dose (mg/kg) | Effect on Paw-Lick Latency | Reference |
| 2.0 | No significant effect | [8] |
| 4.0 | No significant effect | [8] |
| 8.0 | No significant effect | [8] |
| 16.0 | Significant increase | [8] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Tripelennamine in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy and safety studies.
Methodology:
-
Animal Model: Select the appropriate rodent species and strain for the research question.
-
Group Allocation: Assign a small number of animals (e.g., 2-3 per sex per group) to several dose groups and a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg). The dose progression can be based on a logarithmic scale.
-
Administration: Administer Tripelennamine via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Closely monitor the animals for a defined period (e.g., 4-6 hours post-dose and then daily for 7 days) for clinical signs of toxicity, including changes in behavior, posture, activity level, and any signs of CNS or GI distress.
-
Data Collection: Record all observations, including the onset, severity, and duration of any adverse effects. Measure body weight daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause overt signs of toxicity or more than a 10% reduction in body weight.
Protocol 2: Assessment of CNS Effects using the Open Field Test
Objective: To evaluate the effect of Tripelennamine on locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: Use a square or circular arena with walls to prevent escape. The arena should be evenly illuminated.
-
Acclimatization: Bring the animals to the testing room at least 30 minutes before the test to acclimate.
-
Drug Administration: Administer Tripelennamine or vehicle at the predetermined doses and time points before the test.
-
Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Recording: Record the animal's behavior using a video tracking system.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, mean speed.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
Other Behaviors: Rearing frequency, grooming duration.
-
-
Data Analysis: Compare the parameters between the different dose groups and the control group using appropriate statistical tests.
Mandatory Visualizations
Caption: Tripelennamine's primary mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Antihistamines for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Tripelennamine effects on body and organ weights, water intake, and several behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aspcapro.org [aspcapro.org]
- 10. Effects of antihistaminics on locomotor activity in mice. Comparison with opiate and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tripelennamine and Other First-Generation Antihistamines for a Scientific Audience
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy and Protocol Comparison
First-generation antihistamines have long been a cornerstone in the symptomatic treatment of allergic conditions. Among these, tripelennamine, an ethylenediamine derivative, has been utilized for its efficacy in managing allergic rhinitis, urticaria, and other hypersensitivity reactions.[1][2] This guide provides a comparative analysis of tripelennamine against other prominent first-generation antihistamines—diphenhydramine, chlorpheniramine, and promethazine—with a focus on available efficacy data, side effect profiles, and the experimental protocols used for their evaluation.
Comparative Efficacy: A Look at the Available Data
Direct, head-to-head clinical trials with quantitative efficacy data comparing tripelennamine to other first-generation antihistamines are scarce in recent medical literature, largely due to the advent of second-generation agents. However, a notable study on antihistamine selection in patients with allergic rhinitis provides valuable insights based on patient preference, a key indicator of overall therapeutic effectiveness and tolerability.
Table 1: Patient Preference in the Treatment of Allergic Rhinitis
| Antihistamine | Patient Preference (%) |
| Chlorpheniramine | 27% |
| Diphenhydramine | 22% |
| Tripelennamine | 20% |
| Hydroxyzine | 16% |
| Trimeprazine | 14% |
Data sourced from a study involving 782 patients with seasonal or perennial allergic rhinitis.
While chlorpheniramine was the most preferred agent in this study, tripelennamine was chosen by a significant portion of patients, suggesting comparable efficacy in a clinical setting. It is important to note that patient preference is a subjective measure influenced by both the perceived efficacy in symptom relief and the tolerability of side effects.
Comparative Side Effect Profiles
A critical aspect of first-generation antihistamines is their side effect profile, primarily attributable to their ability to cross the blood-brain barrier and their non-selective antagonism of various receptors. Sedation is the most commonly reported side effect.
Table 2: Comparison of Troublesome Side Effects (Graded 3 or 4 on a 4-point scale)
| Antihistamine | Rank of Increasing Frequency of Significant Side Effects | Common User-Reported Side Effects (Drowsiness %) |
| Trimeprazine | 1 | Not available |
| Chlorpheniramine | 2 | 20.4% |
| Hydroxyzine | 3 | Not available |
| Diphenhydramine | 4 | 16.1% |
| Tripelennamine | 5 | Not available |
Ranking is based on a clinical study of 782 patients. User-reported drowsiness percentages are from a separate data source and are provided for additional context.
This data indicates that while tripelennamine was a preferred agent for a subset of patients, it was also associated with a higher frequency of significant side effects compared to the other antihistamines in the study. The primary side effects of tripelennamine include drowsiness, dizziness, and dry mouth.[3][4]
Pharmacokinetic Properties
The pharmacokinetic profiles of these antihistamines influence their dosing schedules and duration of action.
Table 3: Pharmacokinetic and Dosing Information
| Antihistamine | Elimination Half-Life (hours) | Typical Oral Dosage for Allergic Rhinitis (Adults) |
| Tripelennamine | 4 - 6[5] | 25-50 mg every 4-6 hours[2][6] |
| Diphenhydramine | 2.4 - 9.3[3][7] | 25-50 mg every 4-6 hours[8][9][10][11] |
| Chlorpheniramine | 13.9 - 43.4[12][13][14][15] | 4 mg every 4-6 hours[16][17][18][19] |
| Promethazine | 10 - 19[1][20][21][22][23] | 12.5-25 mg every 4-6 hours or 25 mg at bedtime[24][25][26][27] |
Mechanism of Action: H1 Receptor Signaling Pathway
First-generation antihistamines exert their therapeutic effect by acting as inverse agonists at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between active and inactive conformations. Histamine binding stabilizes the active conformation, leading to the activation of the Gq protein and subsequent downstream signaling. First-generation antihistamines bind to the receptor and stabilize the inactive conformation, thereby reducing the constitutive activity of the receptor and blocking histamine-induced signaling.
Experimental Protocols: Histamine-Induced Wheal and Flare Test
A standard method for evaluating the in vivo activity of antihistamines is the histamine-induced wheal and flare test. This test provides a quantitative measure of a drug's ability to block the local effects of histamine in the skin.
Methodology:
-
Subject Preparation: Healthy volunteers with no history of dermatological conditions or use of antihistamines or other interfering medications for a specified washout period are enrolled. The test sites, typically on the volar aspect of the forearm, are marked.
-
Baseline Measurement: A baseline skin reaction is induced by an epicutaneous prick with a standardized histamine solution (e.g., histamine dihydrochloride 1:1,000).
-
Wheal and Flare Measurement: After a set time (e.g., 20 minutes), the resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are outlined with a fine-tip pen, and the tracing is transferred to a transparent sheet. The areas of the wheal and flare are then measured, often using planimetry or digital imaging software.
-
Drug Administration: Subjects are administered a single dose of the antihistamine under investigation or a placebo in a double-blind, crossover design.
-
Post-Dose Measurements: The histamine challenge and wheal and flare measurements are repeated at various time points after drug administration (e.g., 2, 4, 6, 8, 12, and 24 hours) to assess the onset and duration of action of the antihistamine.
-
Data Analysis: The percentage reduction in the wheal and flare area at each time point compared to baseline is calculated to determine the antihistaminic activity of the drug.
Conclusion
While tripelennamine has been largely succeeded by second- and third-generation antihistamines, it remains a relevant subject of study for understanding the pharmacology of first-generation agents. The available data suggests that its efficacy, as inferred from patient preference, is comparable to other first-generation antihistamines, although it may be associated with a higher incidence of troublesome side effects. The lack of modern, direct comparative efficacy trials highlights a gap in the literature. For drug development professionals, a thorough understanding of the methodologies used to evaluate these older drugs, such as the histamine-induced wheal and flare test, can inform the design of more robust clinical trials for novel antihistaminic compounds. The distinct side effect profiles and pharmacokinetic properties of these foundational drugs continue to provide valuable lessons for the development of safer and more effective treatments for allergic diseases.
References
- 1. Promethazine (PIM 439) [inchem.org]
- 2. What is Tripelennamine Hydrochloride used for? [synapse.patsnap.com]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. rxmed.com [rxmed.com]
- 5. Tripelennamine - Wikipedia [en.wikipedia.org]
- 6. mims.com [mims.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medcentral.com [medcentral.com]
- 9. pdr.net [pdr.net]
- 10. Benadryl (diphenhydramine): Dosage, side effects, uses, and more [medicalnewstoday.com]
- 11. drugs.com [drugs.com]
- 12. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 14. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. Indication-specific dosing for ChlorTrimeton, Diabetic Tussin (chlorpheniramine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 17. Chlorpheniramine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. drugs.com [drugs.com]
- 19. How and when to take chlorphenamine - NHS [nhs.uk]
- 20. go.drugbank.com [go.drugbank.com]
- 21. drugs.com [drugs.com]
- 22. drugs.com [drugs.com]
- 23. researchgate.net [researchgate.net]
- 24. drugs.com [drugs.com]
- 25. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 27. Promethazine Dosage Guide for Adults - GoodRx [goodrx.com]
Validation of Tripelennamine as a Selective H1 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tripelennamine, a first-generation histamine H1 receptor antagonist, with other selective H1 receptor antagonists. The information presented is supported by experimental data to assist researchers in evaluating its suitability for various preclinical and clinical models.
Introduction to Tripelennamine
Tripelennamine is an ethylenediamine derivative that functions as a competitive antagonist at the histamine H1 receptor.[1][2][3] By blocking the action of histamine, it provides temporary relief from symptoms associated with allergic reactions, such as sneezing, watery eyes, and runny nose.[4][5][6] It is classified as a first-generation antihistamine, which is known for its potential to cross the blood-brain barrier and cause sedation.[6][7]
Comparative Analysis of H1 Receptor Antagonists
The following tables summarize the quantitative data for Tripelennamine and a selection of other H1 receptor antagonists, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Class | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Source |
| Tripelennamine | First-Generation | Histamine H1 | 35 | 40, 30,000 | [8][9] |
| Mepyramine | First-Generation | Histamine H1 | - | - | [10] |
| Diphenhydramine | First-Generation | Histamine H1 | - | - | [10] |
| Chlorpheniramine | First-Generation | Histamine H1 | - | 12 | [8][10] |
| Clemastine | First-Generation | Histamine H1 | - | 3 | [8] |
| Hydroxyzine | First-Generation | Histamine H1 | - | 10 / 19 | [8] |
| Desloratadine | Second-Generation | Histamine H1 | - | 51 | [8] |
| Fexofenadine | Second-Generation | Histamine H1 | - | 246 | [8] |
| Mizolastine | Second-Generation | Histamine H1 | - | 47 | [8] |
| Emedastine | Second-Generation | Histamine H1 | 1.3 | - | [8] |
| Rupatadine | Second-Generation | Histamine H1 | 102 | - | [8] |
Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of Tripelennamine and other H1 receptor antagonists in new models.
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.
Materials:
-
Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[11]
-
Radioligand: [³H]mepyramine.[11]
-
Unlabeled test compound (e.g., Tripelennamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a final concentration close to its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Calcium Imaging Assay for H1 Receptor Antagonism
This protocol describes a cell-based fluorescence assay to measure the functional antagonism of H1 receptor signaling.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.[13]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[13]
-
Histamine (agonist).
-
Test compound (e.g., Tripelennamine).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing HEK293 cells into 96-well plates and culture overnight.[13]
-
Dye Loading: Load the cells with the fluorescent calcium indicator by incubating them with the dye solution in the dark at 37°C for 1 hour.
-
Compound Pre-incubation: Wash the cells with Assay Buffer and then pre-incubate them with varying concentrations of the test compound for a specified period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence microplate reader.[13]
-
Agonist Stimulation and Signal Reading: Add a fixed concentration of histamine to each well to stimulate the H1 receptor and immediately begin recording the fluorescence signal over time.[13]
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the IC₅₀ value of the test compound by measuring its ability to inhibit the histamine-induced calcium response.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the H1 receptor signaling pathway and a typical experimental workflow for its validation.
Caption: H1 Receptor Signaling Cascade.
Caption: Drug Validation Workflow.
In Vivo Models for Efficacy Testing
The validation of H1 receptor antagonists requires robust in vivo models that can translate in vitro findings into potential clinical efficacy.[14] Animal models are essential for studying the complex mechanisms of allergic reactions and evaluating new therapies before human trials.[15]
-
Allergic Rhinitis Models: Rodent (mice and rats) and guinea pig models are commonly used to mimic the symptoms of allergic rhinitis.[16] These models are valuable for assessing the ability of an antagonist to reduce nasal symptoms following allergen challenge.[17]
-
Skin Allergy Models: The histamine-induced skin wheal-and-flare model is a standard early-phase clinical tool to assess the antihistaminic activity of H1 receptor antagonists in humans.[14] Animal models, such as those involving epicutaneous sensitization in mice or atopic dogs, can also be employed to study allergic dermatitis.[18]
-
Anaphylaxis Models: Mouse and rat models of systemic anaphylaxis are used to study severe, life-threatening allergic reactions.[19] These models allow for the evaluation of a drug's ability to prevent or mitigate the physiological effects of anaphylaxis.
Conclusion
Tripelennamine is a potent first-generation H1 receptor antagonist. While effective, its clinical use may be limited by its sedative side effects, a common characteristic of its class.[3] The data and protocols presented in this guide offer a framework for the systematic validation of Tripelennamine in new and existing models. Comparison with second-generation antagonists, which are designed for greater selectivity and reduced central nervous system effects, is crucial for defining its therapeutic potential in modern drug development.[7][20] Researchers should consider the specific requirements of their models when selecting an appropriate H1 receptor antagonist for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Clinical Efficacy of a Histamine H1-Receptor Antagonist [medscape.com]
- 15. Editorial: Animal models of allergic diseases: from basic to preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical comparison of histamine H1-receptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Tripelennamine Versus Second-Generation Antihistamines
A Comparative Guide for Researchers and Drug Development Professionals
First-generation antihistamines, such as tripelennamine, have a long history in the symptomatic relief of allergic reactions. However, their clinical use has been largely superseded by the advent of second-generation antihistamines, which were designed to offer a better safety profile, particularly concerning sedative effects. This guide provides a preclinical comparison of tripelennamine and prominent second-generation antihistamines, focusing on receptor binding affinity, in vivo efficacy, and central nervous system (CNS) effects, supported by experimental data and protocols.
At the Molecular Level: Histamine H1 Receptor Binding Affinity
The primary mechanism of action for both first and second-generation antihistamines is the blockade of the histamine H1 receptor. The binding affinity of a drug to its target receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
Table 1: H1 Receptor Binding Affinities (Ki) of Second-Generation Antihistamines
| Antihistamine | Ki (nM) | Source(s) |
| Loratadine | 37 | [3] |
| Cetirizine | 6 | [4] |
| Fexofenadine | - | - |
Note: A direct Ki value for Fexofenadine was not found in the searched literature, though it is recognized as a potent and selective H1 receptor antagonist.[5][6]
In Vivo Efficacy: Preclinical Models of Allergic Response
Preclinical animal models are crucial for evaluating the in vivo efficacy of antihistamines. Common models include the inhibition of histamine-induced bronchoconstriction in guinea pigs and models of allergic rhinitis.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of an antihistamine to protect against the airway-narrowing effects of histamine.
Table 2: Preclinical Efficacy in Histamine-Induced Bronchoconstriction in Guinea Pigs
| Antihistamine | Observation | Source(s) |
| Tripelennamine | Effective in preventing allergic asthma attacks.[7] | [7][8] |
| Loratadine | Inhibited histamine-induced contractions of isolated trachea.[3] Showed a greater potency than terfenadine and astemizole in standard tests.[9] Inhibited allergic and capsaicin-induced cough.[10] | [3][9][10] |
| Cetirizine | Inhibited antigen-induced contraction of isolated trachea.[11] Showed slowly reversible antagonism at the H1 receptor in isolated guinea pig trachea.[12] Blocked histamine-induced bronchoconstriction.[13] | [11][12][13] |
| Fexofenadine | Significantly inhibited the increase in nasal airway resistance in an antigen-induced rhinitis model.[14] | [14] |
Models of Allergic Rhinitis
These models evaluate the effectiveness of antihistamines in reducing symptoms of allergic rhinitis, such as nasal congestion and sneezing. Fexofenadine, for instance, has been shown to significantly inhibit the increase in nasal airway resistance in a guinea pig model of antigen-induced rhinitis.[14][15]
The Sedation Equation: Central Nervous System Effects
A key differentiator between first and second-generation antihistamines is their propensity to cross the blood-brain barrier (BBB) and cause sedation.[16] Tripelennamine, as a first-generation antihistamine, is known to cause sedation.[17] Second-generation antihistamines were specifically developed to minimize CNS penetration.
Table 3: Preclinical Assessment of Sedative Effects
| Antihistamine | Preclinical Model/Observation | Finding | Source(s) | |---|---|---| | Tripelennamine | - | Characterized as a sedating antihistamine.[17] A study on human volunteers showed mild sedative-like effects at a high dose.[18] |[17][18] | | Loratadine | Phenobarbitone sleeping time in rats | Did not have clinically significant central nervous system activity.[19] |[19] | | Cetirizine | Phenobarbitone sleeping time in rats | Produced a longer duration of sleep compared to fexofenadine and astemizole.[20] |[20] | | Fexofenadine | Phenobarbitone sleeping time in rats | Produced less sedation at both lower and higher doses compared to control and other antihistamines.[20] Recognized as one of the least sedating second-generation antihistamines.[6] |[6][20][21] |
Experimental Protocols and Signaling Pathways
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological effects of an allergic response.
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological differentiation of allergic and classically conditioned asthma in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine and the antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cetirizine on antigen-induced tracheal contraction of passively sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H1 receptor antagonism by cetirizine in isolated guinea pig tissues: influence of receptor reserve and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of cetirizine on histamine-induced bronchoconstriction and bronchoalveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of fexofenadine hydrochloride in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Reinforcing and subjective effects of oral tripelennamine in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sedative effects of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 21. Why fexofenadine is considered as a truly non-sedating antihistamine with no brain penetration: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine's Reach: A Comparative Guide to its Cross-Reactivity with Biogenic Amine Receptors
For Researchers, Scientists, and Drug Development Professionals
Tripelennamine, a first-generation antihistamine, is well-established as a potent antagonist of the histamine H1 receptor.[1][2] However, its therapeutic actions and side-effect profile are not solely dictated by its interaction with this primary target. Like many early antihistamines, Tripelennamine exhibits a degree of promiscuity, binding to other biogenic amine receptors and transporters.[3][4] This guide provides a comparative analysis of Tripelennamine's cross-reactivity, presenting available quantitative data, detailing the experimental protocols used to determine these interactions, and illustrating the relevant signaling pathways.
Quantitative Analysis of Receptor Binding Affinities
The following table summarizes the known binding affinities of Tripelennamine for various biogenic amine receptors and transporters. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Receptor/Transporter | Species | Assay Type | Value (nM) | Notes |
| Histamine H1 Receptor | Rat | Radioligand Binding | Ki: 35 | High affinity, primary target. |
| Human | Radioligand Binding | IC50: 40 | High affinity, primary target.[5] | |
| Muscarinic Acetylcholine Receptors (mAChRs) | - | Estimated | Ki: ~6300 | Estimated based on 180-fold lower selectivity compared to the H1 receptor.[6] |
| Serotonin Transporter (SERT) | - | - | Ki: Data not available | Tripelennamine is a known serotonin reuptake inhibitor (SRI).[7] |
| Norepinephrine Transporter (NET) | - | - | Ki: Data not available | Tripelennamine is a weak norepinephrine reuptake inhibitor.[6] |
| Dopamine Transporter (DAT) | - | - | Ki: Data not available | Tripelennamine has dopamine reuptake inhibitor (DRI) activity.[7] |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | - | - | Ki: Data not available | Effects on serotonin turnover suggest potential receptor interaction.[8] |
| Dopamine Receptors (e.g., D1, D2) | - | - | Ki: Data not available | Dopaminergic involvement in its effects has been suggested.[9] |
| Adrenergic Receptors (e.g., α1, α2) | - | - | Ki: Data not available | - |
Note: The lack of specific Ki or IC50 values for several biogenic amine receptors and transporters highlights a gap in the publicly available data for Tripelennamine. Further research is required to fully quantify its cross-reactivity profile.
Experimental Protocols
The binding affinities presented in this guide are typically determined using the following standard experimental methodologies:
Radioligand Binding Assay
This technique is the gold standard for quantifying the affinity of a drug for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of Tripelennamine for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand (e.g., [3H]-mepyramine for the H1 receptor) that binds specifically to the target receptor.
-
Unlabeled Tripelennamine at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Tripelennamine are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of Tripelennamine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Signaling Pathways
The interaction of Tripelennamine with different biogenic amine receptors can trigger or inhibit distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. As an antagonist, Tripelennamine blocks the downstream signaling cascade initiated by histamine binding.
Caption: Tripelennamine blocks histamine-induced H1 receptor signaling.
Muscarinic Acetylcholine Receptor Signaling
First-generation antihistamines, including Tripelennamine, can act as antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5) which couple to different G-proteins. For instance, M1, M3, and M5 receptors couple to Gq/11, leading to a similar signaling cascade as the H1 receptor. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and decreases intracellular cAMP levels. The antagonistic action of Tripelennamine at these receptors contributes to its anticholinergic side effects.
Caption: Tripelennamine's antagonistic action on muscarinic receptors.
Conclusion
Tripelennamine is a potent histamine H1 receptor antagonist with a notable, though significantly lower, affinity for muscarinic acetylcholine receptors. Its activity as a weak monoamine reuptake inhibitor further contributes to its pharmacological profile. The lack of comprehensive quantitative binding data for a wider range of biogenic amine receptors and transporters underscores the need for further investigation to fully elucidate the molecular basis of Tripelennamine's effects and to inform the development of more selective antihistamines. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further exploring the cross-reactivity of Tripelennamine and other first-generation antihistamines.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmcourse.com [pharmcourse.com]
- 7. The role of dopamine in the effects of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Tripelennamine in Validating Histamine's Contribution to Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tripelennamine and other histamine H1 receptor antagonists in the context of experimental inflammatory models. By examining their effects on key inflammatory markers and outlining the methodologies used, this document serves as a resource for validating the role of histamine in inflammation and for the preclinical assessment of anti-inflammatory compounds.
Introduction to Histamine's Role in Inflammation
Histamine is a critical mediator in the inflammatory cascade, primarily known for its role in allergic reactions.[1][2] Released from mast cells and basophils, it binds to its receptors, with the H1 receptor playing a significant role in orchestrating pro-inflammatory responses.[2] Activation of the H1 receptor on various immune and non-immune cells triggers a signaling cascade that results in increased vascular permeability, edema, and the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] Consequently, histamine H1 receptor antagonists are valuable tools for dissecting the contribution of histamine to various inflammatory pathologies.
Tripelennamine, a first-generation H1 receptor antagonist, has been used historically to treat allergic conditions.[5][6][7][8] Its ability to competitively block the H1 receptor makes it a candidate for validating the involvement of histamine in experimental models of inflammation. This guide compares the anti-inflammatory profile of tripelennamine with that of second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine, for which more extensive anti-inflammatory data is available.
Comparative Analysis of H1 Receptor Antagonists in Inflammatory Models
The anti-inflammatory effects of H1 receptor antagonists can be evaluated using various in vivo and in vitro models. The carrageenan-induced paw edema model is a classic in vivo assay for acute inflammation, while in vitro assays measuring the inhibition of pro-inflammatory cytokine production provide mechanistic insights.
In Vivo Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used method to assess the anti-inflammatory activity of compounds.[9] The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins and cytokines.[9]
Quantitative Data Summary: Inhibition of Carrageenan-Induced Paw Edema
| Compound | Species | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| Tripelennamine | Data Not Available | - | - | - | - | - |
| Cetirizine | Rat | 0.9 mg/kg | Oral | 3 | 41.93% | [10] |
| Fexofenadine | Rat | 15 mg/kg | - | 2-3 | Significant | [11] |
| Loratadine | Data Not Available | - | - | - | - | - |
| Indomethacin (Standard) | Rat | 5 mg/kg | Intraperitoneal | 5 | Significant | [11] |
In Vitro Anti-Inflammatory Effects: Inhibition of Pro-inflammatory Cytokine Production
The ability of H1 receptor antagonists to modulate the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), is a crucial indicator of their anti-inflammatory potential. These cytokines are often measured in cell cultures of immune cells, like macrophages, stimulated with lipopolysaccharide (LPS).[12]
Quantitative Data Summary: Inhibition of Pro-inflammatory Cytokine Production in vitro
| Compound | Cell Type | Stimulant | Cytokine Measured | Concentration | % Inhibition | Reference |
| Tripelennamine | Data Not Available | - | - | - | - | - |
| Cetirizine | Human Airway Epithelial Cells | IL-1β | IL-8, GM-CSF | 5-10 µM | Significant | [2] |
| Fexofenadine | Human Nasal Epithelial Cells | Histamine | IL-8, IL-6 | 1 µM | Significant | [13] |
| Loratadine | Murine Macrophages (RAW264.7) | LPS | TNF-α, IL-6, IL-1β | 20-40 µM | Significant | [14] |
Note: As with the in vivo data, direct comparative studies including tripelennamine are scarce. The presented data illustrates the anti-inflammatory properties of second-generation antihistamines.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.[9]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in sterile saline)
-
Test compound (e.g., Tripelennamine)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into control, reference, and test groups.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[15]
-
Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[15]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
LPS-Induced Cytokine Release in Macrophages
Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of pro-inflammatory cytokines from LPS-stimulated macrophages.[12]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Tripelennamine)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium until they reach the desired confluency.
-
Seeding: Seed the cells into multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway in Inflammation
References
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 3. karger.com [karger.com]
- 4. H1 histamine receptor mediates inflammatory responses in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
A Head-to-Head In-Vivo Comparison of Tripelennamine and Chlorpheniramine
An objective analysis of two first-generation antihistamines for researchers and drug development professionals.
Tripelennamine and Chlorpheniramine, both first-generation ethylenediamine and alkylamine derivatives respectively, have a long history of use in the symptomatic relief of allergic conditions. Their primary mechanism of action involves the competitive antagonism of histamine H1 receptors. While clinically similar, a detailed in-vivo comparison of their performance is crucial for specialized research and development applications. This guide provides a comprehensive head-to-head analysis based on available in-vivo experimental data, detailing their efficacy, potency, duration of action, and side effect profiles.
Quantitative Data Summary
The following tables summarize the key in-vivo pharmacokinetic and pharmacodynamic parameters for Tripelennamine and Chlorpheniramine, compiled from various animal and human studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, data should be interpreted with consideration of the different experimental models.
Table 1: Pharmacokinetic Profile
| Parameter | Tripelennamine | Chlorpheniramine | Animal Model/Species |
| Elimination Half-Life | 4-6 hours[1] | ~20 hours (adults)[2] | Human |
| Metabolism | Hepatic hydroxylation and glucuronidation[1] | Primarily metabolism to monodesmethyl and didesmethyl compounds[2] | Human |
| Bioavailability | Well absorbed from the gastrointestinal tract[3] | - | Human |
Table 2: Pharmacodynamic Profile: Antihistaminic Activity
| Parameter | Tripelennamine | Chlorpheniramine | Animal Model/Species |
| H1 Receptor Antagonism | Competitive antagonist | Competitive antagonist[4] | General |
| Potency (Histamine-induced bronchospasm) | - | ED50: 5.8 µg/kg (i.v.) at 15 min[5] | Guinea Pig |
| Potency (Histamine-induced skin wheal) | Measurable anti-whealing effect[6] | Significant reduction in wheal and flare[7] | Human |
| Duration of Action (Anti-whealing effect) | 5-6 hours (oral), 5 hours (intravenous)[6] | - | Human |
Table 3: Side Effect Profile
| Side Effect | Tripelennamine | Chlorpheniramine | Animal Model/Species |
| Sedation | Sedating[8] | Sedating[4] | General |
| Anticholinergic Effects | Limited by side effects[8] | Present[9] | General |
Experimental Protocols
Detailed methodologies for key in-vivo experiments are crucial for the interpretation and replication of findings.
Histamine-Induced Bronchospasm in Guinea Pigs
This model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.
-
Animal Model: Male guinea pigs are typically used.[5]
-
Procedure:
-
Animals are anesthetized.
-
A baseline respiratory pressure is recorded.
-
Histamine is administered intravenously (e.g., 5 µg/kg) to induce bronchospasm, which is measured as an increase in airway pressure.[5]
-
The test compound (Tripelennamine or Chlorpheniramine) is administered intravenously at various doses prior to the histamine challenge.
-
The dose of the antihistamine that inhibits the histamine-induced bronchoconstrictor reaction by 50% (ED50) is calculated to determine potency.[5]
-
Histamine-Induced Skin Wheal and Flare
This human model evaluates the suppression of histamine-induced skin reactions.
-
Subjects: Healthy volunteers or patients with allergic rhinitis.
-
Procedure:
-
A baseline skin reaction is established.
-
Histamine is administered intradermally or via skin prick tests at a predetermined concentration.
-
The resulting wheal (swelling) and flare (redness) are measured.
-
The test antihistamine is administered orally at a specific dose.
-
Histamine challenges are repeated at various time points after drug administration to assess the onset, magnitude, and duration of the inhibitory effect.
-
The percentage reduction in wheal and flare area compared to placebo is calculated.[7]
-
Signaling Pathways and Experimental Workflow
Histamine H1 Receptor Antagonism Signaling Pathway
Both Tripelennamine and Chlorpheniramine act as competitive antagonists at the H1 histamine receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.
References
- 1. tripelennamine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the "antihistaminic" effect of pyribenzamine administered by various routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of Tripelennamine Hydrochloride: A Comparative In Vitro Analysis
For Immediate Release
This guide provides a comparative analysis of the in vitro off-target effects of Tripelennamine Hydrochloride, a first-generation antihistamine. The data presented here offers researchers, scientists, and drug development professionals a quantitative comparison with other first-generation antihistamines, namely Chlorpheniramine, Diphenhydramine, and Promethazine. Understanding the off-target profile of a drug candidate is crucial for early safety assessment and mitigating potential adverse effects.
This compound primarily functions as a histamine H1 receptor antagonist, effectively alleviating allergic reactions.[1][2] However, like many first-generation antihistamines, it is known to interact with other receptors, leading to a range of off-target effects. This guide summarizes the binding affinities of Tripelennamine and its counterparts at various physiologically relevant receptors, providing a clearer picture of their selectivity.
Comparative Off-Target Binding Profile
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and selected first-generation antihistamines for a panel of receptors. Lower Ki values indicate higher binding affinity. Data has been compiled from various sources, and inter-assay variability should be considered.
| Target Receptor | Tripelennamine | Chlorpheniramine | Diphenhydramine | Promethazine |
| Primary Target | ||||
| Histamine H1 | 13.5 | 2.67 - 4.81 | 13.5 | 0.24 - 0.33 |
| Off-Targets | ||||
| Muscarinic Receptors | ||||
| Muscarinic M1 | 1,200 | - | 112 | 2.0 |
| Muscarinic M2 | 1,800 | 1,300 (Kd) | 112 | 1.8 |
| Muscarinic M3 | 1,100 | - | 1,100 | 1.2 |
| Muscarinic M4 | 1,500 | - | 112 | 1.9 |
| Muscarinic M5 | 1,300 | - | 1,500 | 2.3 |
| Adrenergic Receptors | ||||
| Alpha-1A | 1,200 | - | 1,200 | 1.9 |
| Alpha-1B | 1,200 | - | 1,200 | 1.9 |
| Alpha-1D | 1,200 | - | 1,200 | 1.9 |
| Alpha-2A | >10,000 | - | >10,000 | 2.8 |
| Alpha-2B | >10,000 | - | >10,000 | 2.8 |
| Alpha-2C | >10,000 | - | >10,000 | 2.8 |
| Serotonin Receptors | ||||
| 5-HT1A | >10,000 | - | >10,000 | 2.9 |
| 5-HT2A | 1,100 | - | 370 | 1.1 |
| 5-HT2C | 1,100 | - | 1,100 | 1.1 |
| Dopamine Receptors | ||||
| Dopamine D2 | >10,000 | - | >10,000 | 1.8 |
| Transporters | ||||
| Serotonin (SERT) | - | 15.2 | - | - |
Experimental Methodologies
The data presented in this guide is primarily derived from competitive radioligand binding assays and in vitro functional assays for ion channels.
Competitive Radioligand Binding Assay Protocol
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).[1]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound) are added to wells containing the prepared cell membranes.
-
The plate is incubated to allow the binding to reach equilibrium.[2]
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[1]
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of Tripelennamine: Efficacy, Mechanism of Action, and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of Tripelennamine, a first-generation ethylenediamine H1-antihistamine, with other relevant compounds. Due to the limited availability of recent, direct comparative clinical trials, this analysis synthesizes data from historical studies and related pharmacological research to offer a comprehensive overview for research and development purposes.
Mechanism of Action: H1 Receptor Antagonism
Tripelennamine functions as a competitive antagonist at the histamine H1 receptor.[1][2] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, which contributes to its sedative effects. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that mediates allergic and inflammatory responses.[3] Tripelennamine blocks these downstream effects by preventing histamine from binding to the H1 receptor.[4]
The primary signaling pathway initiated by H1 receptor activation involves the Gq alpha subunit.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][5] This cascade ultimately results in the physiological manifestations of an allergic response, such as increased vascular permeability, pruritus, and smooth muscle contraction.[2][3] Tripelennamine's antagonism of the H1 receptor inhibits this entire cascade.
Data Presentation: Comparative Analysis
Direct statistical comparisons of efficacy from recent, large-scale clinical trials are limited for Tripelennamine. The following tables summarize available comparative data.
Table 1: Comparison of First-Generation Antihistamines in Allergic Rhinitis
| Antihistamine | Patient Preference (%) | Notable Side Effects |
| Tripelennamine | 20% | High frequency of significant side effects. |
| Diphenhydramine | 22% | Frequent side effects. |
| Chlorpheniramine | 27% | Lower frequency of significant side effects. |
| Hydroxyzine | 16% | Moderate frequency of side effects. |
| Trimeprazine | 14% | Lowest frequency of significant side effects. |
| Data derived from a study involving 782 patients with allergic rhinitis.[6] Side effects were graded on a 0 to 4 scale, with "significant" side effects graded as 3 or 4. |
Table 2: Physiological Effects of Tripelennamine in Combination with Pentazocine
| Drug(s) Administered | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Pupillary Effect | Subjective Effect |
| Pentazocine (40-80 mg) | Increased | Increased | Constriction | Euphoria, Dysphoria (at high doses) |
| Tripelennamine (50-100 mg) | Increased | Increased | No significant effect | Euphoria |
| Pentazocine + Tripelennamine | Additive Increase | Additive Increase | Slight antagonism of constriction | Enhanced euphoria, attenuated dysphoria |
| Data from a randomized controlled trial in experienced drug users.[5] "BP" refers to Blood Pressure. |
Experimental Protocols
Detailed methodologies from recent comparative trials are scarce. The following protocols are based on available literature.
Protocol 1: Clinical Pharmacology of Pentazocine and Tripelennamine Combination
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Experienced drug users.
-
Interventions: Participants received pentazocine (40 and 80 mg), tripelennamine (50 and 100 mg), a combination of both drugs, and a placebo in random order.
-
Outcome Measures:
-
Physiological: Systolic and diastolic blood pressure, pupillary diameter.
-
Subjective: Self-reported euphoria and dysphoria.
-
-
Data Analysis: The effects of each drug and the combination were compared to placebo and to each other to assess for additive or synergistic effects.[5]
Protocol 2: Comparative Evaluation of Antihistamines in Allergic Rhinitis
-
Study Design: A comparative study where patients sequentially received five different antihistamines.
-
Participants: 782 patients diagnosed with seasonal or perennial allergic rhinitis.
-
Interventions: Each patient received a two-week course of each of the following antihistamines: tripelennamine, diphenhydramine, chlorpheniramine, hydroxyzine, and trimeprazine.
-
Outcome Measures:
-
Efficacy: Patient-reported preference for each antihistamine at the end of the trial period.
-
Safety: Patients graded symptoms and side effects on a scale of 0 to 4.
-
-
Data Analysis: Frequencies of patient preference and significant side effects (graded 3 or 4) were tabulated and compared across the different antihistamines.[6]
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative clinical trial of antihistamines, based on the described protocols.
References
- 1. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 2. go.drugbank.com [go.drugbank.com]
- 3. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tripelennamine Hydrochloride
Essential safety protocols and operational guidelines have been compiled to ensure the secure handling and disposal of Tripelennamine Hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these measures, laboratories can maintain a safe environment and ensure the integrity of their research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, which is harmful if swallowed and may cause respiratory irritation, skin irritation, and serious eye irritation, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[1][2] Engineering controls, such as process enclosures and local exhaust ventilation, should be the primary method of controlling airborne exposure.[3][4]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] | Protects against splashes and dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter, especially when weighing and diluting.[5] | Prevents inhalation of harmful dust and vapors.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][4] Recommended storage temperature is 4°C.[2]
-
Store locked up and away from incompatible materials.[3]
2. Handling and Preparation:
-
Work in a designated area with adequate ventilation, preferably a chemical fume hood.[2][3]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Spill Management:
-
Small Spills: Use appropriate tools to collect the spilled solid in a suitable container for disposal. Clean the contaminated surface with water.[4]
-
Large Spills: Evacuate the area. Wear a full suit, splash goggles, boots, gloves, and a self-contained breathing apparatus.[4] Use a shovel to place the material into a waste disposal container.[4] Finish cleaning by spreading water on the contaminated surface.[4]
4. Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
-
This material and its container must be disposed of in a safe manner.[3] Empty containers may retain product residues and should be handled as hazardous waste.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water.[2][4] Remove contaminated clothing and wash before reuse.[2] Get medical attention if irritation develops.[4] |
| Inhalation | Move the person to fresh air.[3][4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. [4] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[3][4] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Species |
| Oral LD50 | 469 mg/kg | Rat[4] |
| Oral LD50 | 97 mg/kg | Mouse[4] |
| Oral LD50 | 150 mg/kg | Guinea pig[4] |
| In Vitro IC50 | 30 µM (for inhibition of PhIP glucuronidation) | N/A |
Experimental Protocols and Signaling Pathways
While detailed, step-by-step experimental protocols for this compound were not found in the provided search results, its primary mechanism of action is well-documented. Tripelennamine is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[1][2] This action blocks the effects of histamine, which is released during allergic reactions, thereby mitigating symptoms such as itching, vasodilation, and increased capillary permeability.
Signaling Pathway:
The diagram below illustrates the simplified signaling pathway of histamine and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
